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5-Chloro-2-methylnicotinoyl chloride Documentation Hub

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  • Product: 5-Chloro-2-methylnicotinoyl chloride
  • CAS: 1207529-88-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylnicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathways leading to 5-Chloro-2-methylnicotinoyl chloride, a key building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 5-Chloro-2-methylnicotinoyl chloride, a key building block in medicinal chemistry and drug development. This document details the primary synthetic routes, including step-by-step experimental protocols, key reaction mechanisms, and characterization data to ensure scientific integrity and reproducibility.

Introduction

5-Chloro-2-methylnicotinoyl chloride is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core, coupled with the reactive acyl chloride functionality, makes it a versatile precursor for the construction of complex molecular architectures. This guide will explore a robust and well-documented synthetic pathway, starting from a commercially available precursor and proceeding through key transformations to yield the target compound.

Synthetic Pathway Overview

The most common and practical synthesis of 5-Chloro-2-methylnicotinoyl chloride begins with 2-amino-5-methylpyridine. The overall transformation involves three key steps:

  • Sandmeyer Reaction: Conversion of the amino group of 2-amino-5-methylpyridine to a chloro group to yield 2-chloro-5-methylpyridine.

  • Oxidation: Oxidation of the methyl group at the 2-position of 2-chloro-5-methylpyridine to a carboxylic acid, affording 5-chloro-2-methylnicotinic acid.

  • Chlorination: Conversion of the carboxylic acid to the final product, 5-chloro-2-methylnicotinoyl chloride, using a suitable chlorinating agent.

This multi-step synthesis is illustrated in the workflow diagram below.

Synthesis_Pathway A 2-Amino-5-methylpyridine B 2-Chloro-5-methylpyridine A->B Sandmeyer Reaction (NaNO₂, HCl, CuCl) C 5-Chloro-2-methylnicotinic Acid B->C Oxidation (e.g., KMnO₄) D 5-Chloro-2-methylnicotinoyl Chloride C->D Chlorination (SOCl₂ or (COCl)₂)

Caption: Overall synthetic workflow for 5-Chloro-2-methylnicotinoyl Chloride.

Part 1: Synthesis of 5-Chloro-2-methylnicotinic Acid

The synthesis of the crucial carboxylic acid intermediate, 5-chloro-2-methylnicotinic acid, is a two-step process starting from 2-amino-5-methylpyridine.

Step 1: Synthesis of 2-Chloro-5-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[1][2][3] In this step, the amino group of 2-amino-5-methylpyridine is diazotized with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) and subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[1][2][3]

Reaction Mechanism:

The reaction proceeds through the formation of a diazonium salt, which then undergoes a single-electron transfer from the copper(I) catalyst to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst and forming the desired aryl chloride.[2]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_substitution Substitution Ar-NH2 Ar-NH₂ Ar-N2+ Ar-N₂⁺ Ar-NH2->Ar-N2+ NaNO₂, HCl Ar• Ar• Ar-N2+->Ar• Cu(I) Ar-Cl Ar-Cl Ar•->Ar-Cl Cu(II)-Cl Thionyl_Chloride_Mechanism RCOOH R-COOH Intermediate [R-CO-O-SOCl] RCOOH->Intermediate + SOCl₂ SOCl2 SOCl₂ RCOCl R-COCl Intermediate->RCOCl - SO₂ - HCl

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol:

A general procedure for the synthesis of an acyl chloride using thionyl chloride is as follows: [4][5]

  • In a round-bottomed flask equipped with a reflux condenser and a gas outlet to a trap, place 5-chloro-2-methylnicotinic acid (1 equivalent).

  • Add an excess of thionyl chloride (e.g., 2 equivalents).

  • Optionally, add a catalytic amount of DMF (a few drops).

  • Gently heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gases ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. To ensure complete removal of thionyl chloride, co-distillation with an inert solvent like toluene can be performed. [6]7. The crude 5-chloro-2-methylnicotinoyl chloride can often be used directly in the next step without further purification. If necessary, purification can be achieved by distillation under reduced pressure.

Method B: Using Oxalyl Chloride

Oxalyl chloride, often in the presence of a catalytic amount of DMF, is another effective reagent for this conversion. This method is generally milder than using thionyl chloride. [7][8] Reaction Mechanism:

The reaction is catalyzed by DMF, which first reacts with oxalyl chloride to form a Vilsmeier reagent, an iminium intermediate. This highly reactive species then reacts with the carboxylic acid to form a mixed imino-anhydride. This intermediate undergoes nucleophilic attack by the liberated chloride ion to yield the acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst.

Oxalyl_Chloride_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + (COCl)₂ OxalylChloride (COCl)₂ Intermediate Mixed Imino-anhydride Vilsmeier->Intermediate + R-COOH RCOOH R-COOH RCOCl R-COCl Intermediate->RCOCl + Cl⁻ - CO₂ - CO - DMF

Caption: Simplified catalytic cycle for the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and DMF.

Experimental Protocol:

A general procedure for the synthesis of an acyl chloride using oxalyl chloride is as follows: [7][8]

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 5-chloro-2-methylnicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (e.g., 1.5 equivalents) to the mixture.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-chloro-2-methylnicotinoyl chloride. The crude product is often used without further purification.

Characterization Data for 5-Chloro-2-methylnicotinoyl chloride
PropertyData
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
Appearance Likely a liquid or low-melting solid
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
IR Spectroscopy Expected to show a strong C=O stretch around 1750-1800 cm⁻¹.
Mass Spectrometry Data not available in search results.

Conclusion

This guide has outlined a practical and efficient synthetic route to 5-Chloro-2-methylnicotinoyl chloride. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers can reliably produce this important chemical intermediate for their drug discovery and development programs. It is important to note that while general procedures are provided, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications. All reactions involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Sources

Exploratory

Technical Guide: Stability and Proper Storage of 5-Chloro-2-methylnicotinoyl chloride

Executive Summary 5-Chloro-2-methylnicotinoyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of kinase inhibitors and pyridine-based agrochemicals. Its utility stems from the rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methylnicotinoyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of kinase inhibitors and pyridine-based agrochemicals. Its utility stems from the reactivity of the acyl chloride moiety, which facilitates the formation of amides and esters. However, this reactivity renders the compound critically unstable in the presence of atmospheric moisture.

Core Directive: This guide moves beyond standard safety data sheets (SDS) to provide a mechanistic understanding of the compound's instability and a self-validating protocol for its storage and handling. The goal is to prevent the "silent failure" mode where partial hydrolysis reduces yield and introduces difficult-to-remove impurities without obvious visual signs.

Chemical Profile & Instability Mechanism

To preserve this compound, one must understand how it degrades. The primary failure mode is nucleophilic acyl substitution driven by water.

The Degradation Pathway

Unlike simple alkyl acid chlorides, the pyridine ring in 5-Chloro-2-methylnicotinoyl chloride exerts an electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. This makes the compound exceptionally sensitive to nucleophilic attack by water, even from ambient humidity.

Mechanism:

  • Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The chloride ion (

    
    ) is a good leaving group and is expelled, reforming the carbonyl.
    
  • Product Formation: The result is 5-chloro-2-methylnicotinic acid and Hydrogen Chloride (HCl).

  • Autocatalysis: The generated HCl can protonate the pyridine nitrogen, forming a pyridinium salt. This ionic species is hygroscopic, pulling more moisture from the air and accelerating degradation.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the degradation pathway you are actively preventing during storage.

HydrolysisMechanism Start 5-Chloro-2-methylnicotinoyl Chloride (Active) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Water + H₂O (Atmospheric Moisture) Water->Inter End 5-Chloro-2-methylnicotinic Acid (Inactive Impurity) Inter->End Cl⁻ Elimination Byprod + HCl (Gas/Acid) Inter->Byprod

Figure 1: The irreversible hydrolysis pathway. Note that the formation of HCl can lead to secondary salt formation, further compromising purity.

Stability Factors & Storage Protocols

The stability of 5-Chloro-2-methylnicotinoyl chloride is governed by three variables: Moisture , Temperature , and Container Integrity .

Quantitative Stability Data (Estimated)

Based on comparative data for nicotinoyl chloride derivatives.

ParameterConditionStability ImpactRecommendation
Hydrolysis Rate Ambient Air (50% RH)

mins
Zero exposure. Handle only in inert gas.
Thermal Stability 25°C (Inert)Stable for weeks/monthsStore at 2-8°C to minimize kinetics.
Thermal Stability >40°CRisk of dimerizationAvoid heating unless reacting.
Light Sensitivity UV ExposureLow to ModerateStore in amber glass .
The Storage Protocol

Do not rely on standard "cool, dry place" instructions. Follow this tiered storage system:

Tier 1: Long-Term Storage (>1 Month)

  • Vessel: Flame-dried Schlenk tube or crimp-sealed vial with a PTFE-lined septum.

  • Atmosphere: Argon (preferred over Nitrogen due to higher density, providing a better "blanket").

  • Temperature: -20°C.

  • Secondary Containment: Place the primary vessel inside a desiccator containing active desiccant (e.g.,

    
     or color-indicating silica) and an oxygen scavenger.
    

Tier 2: Working Storage (<1 Month)

  • Vessel: Tightly capped amber glass vial taped with Parafilm.

  • Atmosphere: Nitrogen flush after every use.

  • Temperature: 2-8°C (Refrigerator).

  • Precaution: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

Handling & Workflow: A Self-Validating System

The following workflow is designed to be "self-validating"—meaning the steps themselves prevent error or make errors immediately obvious.

The "Inert-to-Inert" Transfer

Never pour this reagent through open air. Use syringe transfer or positive pressure cannulation.

  • Equilibration: Remove vessel from cold storage. Wait 30 minutes until condensation on the outside of the glass evaporates.

  • Purge: Insert a bleed needle (exit) and an inert gas source (inlet) through the septum to flush the headspace.

  • Withdraw: Maintain positive inert pressure. Withdraw the required volume using a dry, gas-tight syringe.

  • Seal: Remove needles and immediately apply fresh Parafilm.

Quality Control (QC) Check

Before committing valuable starting materials to a synthesis, validate the integrity of the acid chloride.

  • Visual Check: The compound should be a clear liquid or white/off-white solid (depending on purity/exact derivative). Yellowing or crust formation indicates hydrolysis (HCl salts).

  • The "Methanol Test" (Rapid QC):

    • Take a micro-aliquot (5 mg).

    • Dissolve in dry Methanol (

      
      ).
      
    • Run TLC or LC-MS.

    • Result: You should see the Methyl Ester exclusively.

    • Failure Mode: If you see the Free Acid peak, the starting material was already hydrolyzed before you added the methanol. (Reaction with MeOH is faster than hydrolysis, so pre-existing acid indicates poor storage).

Handling Workflow Diagram

HandlingWorkflow Start Remove from Cold Storage (-20°C or 4°C) Check Is container at Room Temperature? Start->Check Wait WAIT 30 MINS (Prevent Condensation) Check->Wait No Inspect Visual Inspection: White/Clear vs. Yellow/Crusty Check->Inspect Yes Wait->Check Transfer Inert Transfer: Syringe/Cannula under Ar/N₂ Inspect->Transfer Pass Reseal Purge Headspace & Reseal (Parafilm + Desiccator) Transfer->Reseal

Figure 2: Operational decision tree for handling moisture-sensitive acid chlorides.

Emergency Procedures & Neutralization

In the event of a spill or need for disposal, do not simply wash with water, as this will generate a cloud of HCl gas.

  • Spill Control: Cover the spill with solid Sodium Bicarbonate (

    
    ) or Calcium Carbonate. This neutralizes the acid chloride and the generated HCl simultaneously.
    
  • Quenching (Disposal):

    • Prepare a beaker of 10% aqueous Sodium Hydroxide (

      
      ) or saturated Sodium Bicarbonate.
      
    • Add the acid chloride slowly (dropwise) to the basic solution.

    • Note: The reaction is exothermic.[1][2] Ice cooling is recommended.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57346520, 5-Chloro-2-methylisonicotinic acid. (Parent Acid Reference). Retrieved from [Link][3]

  • Clark, J. (2023). The Mechanism of the Reaction Between Acyl Chlorides and Water. Chemistry LibreTexts. Retrieved from [Link]

  • Yufeng. (2025).[4] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

Sources

Foundational

Technical Guide: 5-Chloro-2-methylnicotinoyl Chloride in Drug Synthesis

[1] Executive Summary 5-Chloro-2-methylnicotinoyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents.[1] As an activated derivative of 5-chloro-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Chloro-2-methylnicotinoyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents.[1] As an activated derivative of 5-chloro-2-methylnicotinic acid, it serves as a critical scaffold for introducing the halogenated pyridine moiety into kinase inhibitors and agrochemicals.[1]

Due to its high hydrolytic instability, this compound is rarely isolated for long-term storage.[1] Instead, it is typically generated in situ or used immediately following synthesis.[1][2] This guide provides the physicochemical identity of the molecule, a validated protocol for its generation, and the mechanistic logic for its deployment in nucleophilic acyl substitution reactions.[1]

Part 1: Physicochemical Identity[1]

The following data characterizes the target molecule and its stable precursor. Researchers should use the precursor CAS for procurement and the acyl chloride data for stoichiometric calculations.[1]

Target Molecule: 5-Chloro-2-methylnicotinoyl chloride
PropertyValueNotes
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol Used for stoichiometry in amidation/esterification.[1][3]
Structure Pyridine ring substituted with:• Methyl group (-CH₃) at C2[1]• Acyl chloride (-COCl) at C3[1]• Chlorine (-Cl) at C5The C3 carbonyl is the reactive electrophile.[1]
Physical State Yellowish oil or low-melting solidHighly moisture-sensitive; evolves HCl on contact with air.[1]
Solubility DCM, THF, Toluene, Ethyl AcetateReacts violently with water and alcohols.[1]
Stable Precursor: 5-Chloro-2-methylnicotinic acid
PropertyValue
CAS Number 5470-22-4 (Acid form)
Molecular Weight 171.58 g/mol
Appearance White to off-white powder
Storage Inert atmosphere, 2-8°C recommended

Part 2: Synthetic Utility & Mechanism[1][4][5]

The utility of 5-chloro-2-methylnicotinoyl chloride lies in the activation of the C3 carbonyl carbon .[1] The parent acid is relatively unreactive toward nucleophiles due to the leaving group ability of the hydroxyl group (poor leaving group).[1] Conversion to the acid chloride transforms the leaving group into a chloride ion (excellent leaving group), increasing the electrophilicity of the carbonyl carbon.[1]

Mechanistic Pathway: Activation and Substitution

The chlorine atom at the C5 position of the pyridine ring exerts an inductive electron-withdrawing effect (-I), which—combined with the electron-deficient nature of the pyridine ring—makes the C3 acyl chloride exceptionally reactive toward amines (amidation) and alcohols (esterification).[1]

ReactionMechanism Acid Precursor (Carboxylic Acid) Inter Intermediate (Acyl Chloride) MW: 190.03 Acid->Inter Chlorination (-SO₂, -HCl) Reagent Activator (SOCl₂ or (COCl)₂) Reagent->Inter Product Final Product (Amide/Ester) Inter->Product Nucleophilic Acyl Substitution Nu Nucleophile (Amine/Alcohol) Nu->Product

Figure 1: Transformation pathway from stable acid precursor to reactive acyl chloride intermediate, followed by nucleophilic capture.[1][3][4][5][6][7][8]

Part 3: Synthesis Protocol (Generation In Situ)

Safety Warning: This protocol generates HCl gas and SO₂.[1] All operations must be performed in a functioning fume hood.[1] Wear acid-resistant gloves and eye protection.[1]

Method A: Thionyl Chloride (Standard)

This method is robust for gram-scale synthesis where excess reagent can be removed by distillation/evaporation.[1]

Reagents:

  • 5-Chloro-2-methylnicotinic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂) (3.0 – 5.0 eq)

  • Catalytic DMF (N,N-Dimethylformamide) (2-3 drops)[1]

  • Solvent: Toluene (optional, can run neat)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude moisture.

  • Charging: Add 5-chloro-2-methylnicotinic acid to the flask.

  • Activation: Add Thionyl chloride slowly. If using solvent, add Toluene (5-10 volumes) first.[1] Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate which accelerates the reaction).[1]

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.

    • Visual Check: The suspension should become a clear solution as the acid is consumed.[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent.[1]

    • Note: Co-evaporate with dry toluene 2x to remove trace thionyl chloride.[1]

  • Utilization: The resulting yellow residue is 5-chloro-2-methylnicotinoyl chloride. Dissolve immediately in anhydrous DCM or THF for the subsequent coupling step.[1]

Method B: Oxalyl Chloride (Milder)

Preferred for smaller scales or substrates sensitive to harsh acidic conditions.[1]

Reagents:

  • 5-Chloro-2-methylnicotinic acid (1.0 eq)[1]

  • Oxalyl chloride (1.2 – 1.5 eq)

  • Cat.[1][3][4][5][6][7][8] DMF (2 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Protocol:

  • Dissolve the acid in anhydrous DCM under N₂ atmosphere.

  • Cool to 0°C in an ice bath.

  • Add Oxalyl chloride dropwise (gas evolution will occur).[1]

  • Add DMF.[1][4] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Evaporate solvent to obtain the acid chloride.[1]

Part 4: Experimental Validation & Handling

Since the acid chloride is unstable, direct analysis (NMR/LCMS) is difficult without hydrolysis.[1] Validation is best performed by quenching a small aliquot .

Self-Validating Quality Control (QC) System

Do not assume conversion.[1] Verify it using a methanol quench.[1]

  • Sampling: Take 10 µL of the reaction mixture.

  • Quench: Add to 500 µL of dry Methanol.

  • Wait: Allow to react for 5 minutes (forms the Methyl Ester).

  • Analyze: Run TLC or LCMS.

    • Target: Methyl 5-chloro-2-methylnicotinate.[1][5][9]

    • Observation: Disappearance of the Acid peak (MW 171) and appearance of the Methyl Ester peak (MW ~185.5).[1]

ValidationLogic Start Reaction Mixture Quench Add MeOH (Quench) Start->Quench Result Form Methyl Ester (Stable for Analysis) Quench->Result Check LCMS / TLC Check Result->Check

Figure 2: Derivatization workflow for monitoring reaction progress.

Handling Precautions[1][10]
  • Moisture Intolerance: The chlorine atom on the carbonyl is highly susceptible to hydrolysis by atmospheric moisture, reverting the molecule back to the acid (MW 171) and releasing HCl.[1]

  • Storage: If storage is absolutely necessary, keep under Argon at -20°C in a sealed vessel. However, fresh preparation is strongly advised.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57346520, 5-Chloro-2-methylisonicotinic acid.[1] (Note: Precursor data).[1][3][4][8] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

  • Common Organic Chemistry. Amine to Amide (via Acid Chloride) - Common Conditions.[1][10] Retrieved from [Link]

Sources

Exploratory

Solubility of 5-Chloro-2-methylnicotinoyl Chloride: A Methodological and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-2-methylnicotinoyl chloride is a key intermediate in the synthesis of advanced pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylnicotinoyl chloride is a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Its utility in synthetic protocols is critically dependent on its solubility characteristics in various organic media. However, as a reactive acyl chloride, traditional solubility measurements are complicated by its high sensitivity to moisture and reactivity with protic solvents. This technical guide provides a comprehensive framework for scientists and researchers to safely handle and accurately determine the solubility of this compound. It moves beyond a simple presentation of data to explain the underlying chemical principles, offering detailed, field-proven protocols for both gravimetric and analytical solubility determination in appropriate aprotic solvents, and contextualizes the expected reactivity in protic systems. This guide is designed to ensure experimental success through a deep understanding of the molecule's properties, emphasizing safety, scientific integrity, and reproducibility.

The Critical Role of Solubility in Synthesis

5-Chloro-2-methylnicotinoyl chloride is a bifunctional reagent, featuring a reactive acyl chloride group and a substituted pyridine ring. This structure makes it a valuable building block for introducing the 5-chloro-2-methylnicotinoyl moiety into a wide array of molecules. Successful reaction design, including optimization of reaction rates, yield, and purity, hinges on the rational selection of a solvent. A suitable solvent must not only dissolve the acyl chloride to a sufficient concentration but must also be inert to its reactive nature to prevent unwanted side reactions and degradation. Therefore, a thorough understanding of its solubility profile is not merely academic but a prerequisite for efficient process development and scale-up.

The Core Challenge: The Reactivity of Acyl Chlorides

Understanding the solubility of 5-Chloro-2-methylnicotinoyl chloride requires a foundational knowledge of its inherent chemical reactivity. Acyl chlorides are among the most reactive carboxylic acid derivatives and this reactivity dictates the choice of solvents.

Inherent Instability and Moisture Sensitivity

The primary challenge in handling 5-Chloro-2-methylnicotinoyl chloride is its extreme sensitivity to moisture. Atmospheric water readily hydrolyzes the acyl chloride to its corresponding carboxylic acid (2-Chloro-5-methylnicotinic acid)[1], liberating corrosive hydrogen chloride (HCl) gas in the process.[2] This reaction is often rapid and exothermic. Consequently, all handling, storage, and solubility experiments must be conducted under strictly anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.[3]

Protic vs. Aprotic Solvents: A Tale of Two Interactions

The most critical factor in solvent selection is the distinction between protic and aprotic solvents.

  • Protic Solvents: These solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, methanol, ethanol, acetic acid).[4][5] When 5-Chloro-2-methylnicotinoyl chloride is introduced into a protic solvent, it does not simply dissolve; it reacts in a process called solvolysis. The solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of an ester (with an alcohol) or the carboxylic acid (with water), with the concurrent release of HCl.[6] Therefore, in the context of protic solvents, one must speak of "reactivity" rather than "solubility."

  • Aprotic Solvents: These solvents lack O-H or N-H bonds and are therefore unable to act as proton donors.[5] They are categorized by their polarity and include non-polar hydrocarbons (e.g., heptane, toluene), chlorinated solvents (e.g., dichloromethane), ethers (e.g., THF, diethyl ether), and polar aprotic solvents (e.g., acetonitrile, DMF).[7] In truly anhydrous aprotic solvents, 5-Chloro-2-methylnicotinoyl chloride can be dissolved without reaction, allowing for a genuine measurement of its "true" solubility. The extent of this solubility will depend on the polarity match between the solute and the solvent, following the principle of "like dissolves like".[8]

Mandatory Safety and Handling Protocols

The high reactivity of 5-Chloro-2-methylnicotinoyl chloride necessitates stringent safety protocols. Failure to adhere to these measures can result in chemical burns, respiratory irritation from evolved HCl gas, and compromised experiments.[2][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspecting them before use), safety goggles, a face shield, and a lab coat.[2]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or evolved HCl gas.[2]

  • Inert Atmosphere: To prevent hydrolysis, handle the compound under a dry, inert atmosphere (e.g., a glovebox or a Schlenk line with nitrogen or argon).

  • Moisture Avoidance: Do not allow the compound to come into contact with water or other protic solvents.[2] Use oven-dried or flame-dried glassware and anhydrous solvents.

  • Waste Disposal: Unused material and quenched residues should be disposed of according to institutional and local regulations for hazardous chemical waste. Small amounts can be cautiously quenched by slow addition to a stirred, cold solution of sodium bicarbonate.

Experimental Framework for Solubility Determination

Given the lack of published quantitative solubility data for 5-Chloro-2-methylnicotinoyl chloride, this guide provides a robust methodology for its determination.

Recommended Solvents for Screening

The following aprotic solvents are recommended for determining the true solubility of 5-Chloro-2-methylnicotinoyl chloride. Solvents must be of high purity and anhydrous grade.

Solvent ClassExamplesPolarityExpected Utility
Chlorinated Dichloromethane (DCM), ChloroformPolar AproticOften good solvents for acyl chlorides used in synthesis.[6][10]
Aromatic Hydrocarbons Toluene, XylenesNon-PolarMay be suitable, often used in synthesis.[11]
Ethers Tetrahydrofuran (THF), Diethyl EtherPolar AproticGood general-purpose solvents, but must be dry and peroxide-free.
Polar Aprotic Acetonitrile (ACN)Polar AproticOften used in purification and analysis (e.g., HPLC).[12][13]
Aliphatic Hydrocarbons Heptane, Hexane, CyclohexaneNon-PolarSolubility is expected to be low; useful for anti-solvent precipitation.
Protocol 1: Gravimetric Determination of Solubility

This method is suitable for solvents in which the compound has moderate to high solubility (>10 mg/mL). It relies on preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the residue.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Oven-dry all glassware prep2 Use anhydrous solvent prep1->prep2 prep3 Prepare inert atmosphere setup prep2->prep3 exp1 Add excess solid to solvent in a sealed vial prep3->exp1 exp2 Equilibrate at constant temp. (e.g., 24h with stirring) exp1->exp2 exp3 Allow solid to settle exp2->exp3 exp4 Carefully withdraw known volume of clear supernatant exp3->exp4 ana1 Transfer supernatant to a pre-weighed vial exp4->ana1 ana2 Evaporate solvent completely (vacuum, gentle heat) ana1->ana2 ana3 Dry residue to constant weight ana2->ana3 ana4 Calculate solubility (mg/mL) ana3->ana4

Caption: Gravimetric solubility determination workflow.

  • Preparation: Place a 20 mL glass vial with a magnetic stir bar and a screw cap with a PTFE septum into an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator.

  • Tare Weight: Weigh the cooled, dry vial accurately.

  • Solvent Addition: Under an inert atmosphere (e.g., in a glovebox), add exactly 5.0 mL of the chosen anhydrous solvent to the vial using a Grade A volumetric pipette.

  • Solute Addition: Add small, incremental amounts of 5-Chloro-2-methylnicotinoyl chloride to the solvent while stirring until a persistent excess of solid is observed.

  • Equilibration: Seal the vial tightly and stir the suspension at a constant, recorded temperature (e.g., 25 °C) for 12-24 hours to ensure equilibrium is reached.

  • Settling: Turn off the stirrer and allow the excess solid to completely settle, leaving a clear, saturated supernatant. This may take several hours.

  • Sample Extraction: Using a dry, gas-tight syringe, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are disturbed.

  • Evaporation: Transfer the supernatant to a second pre-weighed (tared) dry vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

  • Final Weighing: Once the solvent is fully removed, place the vial in a desiccator to cool and then weigh it accurately. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Mass of residue = (Final weight of vial + residue) - (Tare weight of vial)

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant extracted (mL)

Protocol 2: Analytical Quantification for Low Solubility

For solvents where solubility is low or when higher accuracy is needed, quantification by High-Performance Liquid Chromatography (HPLC) is the preferred method. This involves creating a calibration curve with known concentrations.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Prepare saturated solution (as in Protocol 1, Steps 1-6) prep2 Prepare stock solution of known concentration in acetonitrile prep3 Create serial dilutions from stock (calibration standards) prep2->prep3 ana3 Inject standards and diluted sample into HPLC-UV system prep3->ana3 ana1 Withdraw supernatant from saturated solution ana2 Dilute supernatant with known factor into mobile phase ana1->ana2 ana2->ana3 ana4 Generate calibration curve (Peak Area vs. Concentration) ana3->ana4 calc1 Determine concentration of diluted sample from curve ana4->calc1 calc2 Calculate original concentration using dilution factor calc1->calc2

Caption: HPLC-based solubility determination workflow.

  • Prepare Saturated Solution: Follow steps 1-6 from the Gravimetric Protocol (4.2.2) to prepare a saturated solution in the solvent of interest.

  • Prepare Calibration Standards:

    • Accurately weigh approximately 10 mg of 5-Chloro-2-methylnicotinoyl chloride and dissolve it in a 10 mL volumetric flask with anhydrous acetonitrile to create a ~1 mg/mL stock solution.

    • Perform a series of serial dilutions to prepare at least five calibration standards of decreasing concentration (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Prepare Sample for Analysis:

    • Withdraw a small aliquot (e.g., 100 µL) of the clear supernatant from the saturated solution.

    • Dilute this aliquot with a known factor (e.g., 1:10 or 1:100) using acetonitrile, ensuring the final concentration falls within the range of the calibration standards. The dilution factor must be chosen carefully to avoid precipitation.

  • HPLC Analysis:

    • Develop a suitable reverse-phase HPLC method (e.g., C18 column) with a mobile phase such as acetonitrile and water.

    • Inject the calibration standards to generate a calibration curve by plotting the UV detector response (peak area) against concentration. The curve should have a correlation coefficient (R²) > 0.995.

    • Inject the diluted sample.

  • Calculation:

    • Determine the concentration of the diluted sample from the linear regression equation of the calibration curve.

    • Solubility (mg/mL) = (Concentration from curve, mg/mL) x (Dilution Factor)

Interpreting and Presenting Solubility Data

The results from your experiments should be compiled into a clear, comparative format to guide solvent selection for future synthetic work.

Table 1: Solubility of 5-Chloro-2-methylnicotinoyl Chloride at 25°C (Example Template)
SolventSolvent ClassDielectric Constant (25°C)[7]Solubility (mg/mL)Observations
DichloromethaneChlorinated9.1[Experimental Data]Clear, colorless solution
TolueneAromatic Hydrocarbon2.4[Experimental Data]
TetrahydrofuranEther7.5[Experimental Data]
AcetonitrilePolar Aprotic37.5[Experimental Data]
HeptaneAliphatic Hydrocarbon1.9[Experimental Data]Likely very low
MethanolProtic Alcohol32.7N/A (Reactive)Gas evolution, sample decomposition
WaterProtic80.1N/A (Reactive)Violent reaction, gas evolution

Conclusion

The solubility of 5-Chloro-2-methylnicotinoyl chloride is fundamentally governed by its high reactivity. A clear distinction must be made between dissolution in inert aprotic solvents and reaction with protic solvents. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to safely handle this compound and accurately determine its solubility in a range of common organic solvents. By employing these rigorous, safety-conscious methodologies, scientists can generate reliable data essential for optimizing reaction conditions, improving process efficiency, and accelerating drug development and discovery programs.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloronicotinoyl chloride.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 2-Chloronicotinoyl Chloride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Chloronicotinic acid.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (General procedure, not specific to acyl chlorides).
  • CymitQuimica. (n.d.). CAS 350597-49-8: methyl 5-chloro-2-methylnicotinate.
  • Smolecule. (2024). Buy 5-Cyano-2-methylnicotinoyl chloride.
  • Reddit. (2021). r/chemhelp - Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?
  • ChemScene. (n.d.). 350597-49-8 | Methyl 5-chloro-2-methylnicotinate.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 5-Chlorothiophene-2-carbonyl Chloride.
  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References.
  • ChemicalBook. (2025). 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER | 350597-49-8.
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  • PubChem. (n.d.). Methyl 5-chloro-2-methylnicotinate | C8H8ClNO2 | CID 10867045.
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  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?
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  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvent For SN1 & SN2 Reactions. YouTube.
  • Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
  • PubMed. (2002).
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  • PMC. (n.d.).
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  • PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Amides using 5-Chloro-2-methylnicotinoyl Chloride

Introduction: The Strategic Utility of 5-Chloro-2-methylnicotinoyl Chloride in Medicinal Chemistry The synthesis of novel amides is a cornerstone of modern drug discovery and development. The amide bond is a prevalent fe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of 5-Chloro-2-methylnicotinoyl Chloride in Medicinal Chemistry

The synthesis of novel amides is a cornerstone of modern drug discovery and development. The amide bond is a prevalent feature in a vast array of pharmaceuticals, imparting metabolic stability and crucial hydrogen bonding capabilities for molecular recognition at biological targets. 5-Chloro-2-methylnicotinoyl chloride emerges as a highly valuable, yet under-documented, building block for the creation of new chemical entities. Its substituted pyridine core is of significant interest, as this motif is present in numerous biologically active compounds. The chlorine atom at the 5-position and the methyl group at the 2-position offer handles for modifying electronic properties and steric profiles, which can be pivotal for tuning the selectivity and potency of drug candidates.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis of novel amides utilizing 5-Chloro-2-methylnicotinoyl chloride. While specific literature precedents for this exact reagent are sparse, the protocols herein are built upon well-established and robust chemical principles governing the synthesis of acyl chlorides and their subsequent conversion to amides.[1][2][3] This document emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative chemical literature.

Chemical Reactivity and Mechanistic Considerations

The overall synthetic strategy involves a two-step process:

  • Activation of the Carboxylic Acid: Conversion of the relatively unreactive 2-chloro-5-methylnicotinic acid to the highly electrophilic 5-Chloro-2-methylnicotinoyl chloride.

  • Nucleophilic Acyl Substitution: Reaction of the acyl chloride with a primary or secondary amine to form the desired amide.

The underlying mechanism for the second step is a nucleophilic addition-elimination reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[4][5] The final step involves the deprotonation of the nitrogen atom, typically by a mild base added to the reaction mixture, to yield the neutral amide and the hydrochloride salt of the base.[6]

Amide Synthesis Mechanism reagents 5-Chloro-2-methylnicotinoyl Chloride + R-NH2 intermediate Tetrahedral Intermediate products Amide + HCl intermediate->products Elimination of Cl- Acyl Chloride Synthesis Workflow start Start: 2-Chloro-5-methylnicotinic Acid add_reagents Add Toluene, DMF (cat.), and SOCl2 start->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux rotovap Remove excess SOCl2 and Toluene via Rotary Evaporation reflux->rotovap product Product: 5-Chloro-2-methylnicotinoyl Chloride rotovap->product

Caption: Workflow for the synthesis of 5-Chloro-2-methylnicotinoyl chloride.

Part 2: Synthesis of a Novel N-Aryl/Alkyl Amide

This protocol details the reaction of the synthesized acyl chloride with a primary or secondary amine to form the corresponding amide. [2][4][5][6] Materials:

  • 5-Chloro-2-methylnicotinoyl chloride (from Part 1)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a fume hood, dissolve the primary or secondary amine (1.0-1.2 eq) and the base (TEA or DIEA, 1.5-2.0 eq) in anhydrous DCM in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude 5-Chloro-2-methylnicotinoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution. The reaction is often exothermic, and a precipitate (the hydrochloride salt of the base) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude amide can be purified by recrystallization or silica gel column chromatography to yield the final product.

Data Presentation and Characterization

The synthesized amides should be characterized using standard analytical techniques to confirm their structure and purity.

Table 1: Expected Spectroscopic Data for a Representative N-Aryl-5-chloro-2-methylnicotinamide

Technique Expected Observations
¹H NMR Aromatic protons of the pyridine ring and the N-aryl substituent, a singlet for the methyl group on the pyridine ring, and a broad singlet for the N-H proton of the amide.
¹³C NMR Carbonyl carbon signal (~165-175 ppm), signals for the aromatic carbons of both rings, and a signal for the methyl group.
IR Spectroscopy A strong C=O stretching band for the amide carbonyl (~1650-1690 cm⁻¹), and an N-H stretching band (~3200-3400 cm⁻¹ for secondary amides). [7]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the synthesized amide.

Safety and Handling

Acyl chlorides are hazardous reagents and must be handled with appropriate safety precautions.

  • Corrosive: 5-Chloro-2-methylnicotinoyl chloride is expected to be corrosive and can cause severe skin and eye burns. [8][9]* Lachrymator: It is likely a lachrymator and can cause respiratory tract irritation.

  • Moisture Sensitive: Acyl chlorides react with moisture, including humidity in the air, to produce HCl gas.

Mandatory Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensure all glassware is dry before use.

  • Quench any residual acyl chloride carefully with a suitable reagent (e.g., isopropanol) before cleaning glassware.

Troubleshooting

Problem Possible Cause Solution
Low yield of acyl chloride Incomplete reaction or decomposition.Ensure the starting carboxylic acid is dry. Use a slight excess of thionyl chloride and ensure the reaction goes to completion.
Low yield of amide Inactive acyl chloride (hydrolyzed).Use the freshly prepared acyl chloride immediately. Ensure all reagents and solvents for the amidation step are anhydrous.
Sterically hindered amine.The reaction may require heating or a longer reaction time. For very hindered amines, alternative coupling reagents may be necessary. []
Multiple products observed by TLC Side reactions or incomplete reaction.Optimize the reaction time and temperature. Ensure the dropwise addition of the acyl chloride is slow, especially at the beginning of the reaction.

Conclusion

5-Chloro-2-methylnicotinoyl chloride is a promising reagent for the synthesis of novel amides with potential applications in medicinal chemistry. The protocols and guidelines presented in this document, based on established chemical principles, provide a solid foundation for researchers to explore the utility of this building block in their synthetic endeavors. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis and characterization of new chemical entities.

References

  • Convenient Synthesis of Nicotinamide Derivatives. HETEROCYCLES, Vol. 6, No. 5, 1977.

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PMC.

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  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.

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  • 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER | 350597-49-8. ChemicalBook.

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  • N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. National Center for Biotechnology Information.

  • Scheme 1: Synthesis of NR + Cl − based on the reaction of peracylated chlorosugars with Nam. ResearchGate.

  • 20.6: Reactions of Amines. Chemistry LibreTexts.

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  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. MMS.

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  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap.

  • Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Banaras Hindu University.

  • Synthesis method of 2-chloronicotinoyl chloride - Google Patents. Google Patents.

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  • Amines: Synthesis and Reactions. Al-Mustansiriyah University.

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  • the preparation of amides. Chemguide.

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Application

The Strategic Role of 5-Chloro-2-methylnicotinoyl Chloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic introduction of specific structural motifs can profoundly influence the biological activity an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic introduction of specific structural motifs can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate. Among the vast arsenal of chemical building blocks, substituted nicotinoyl chlorides serve as versatile reagents for the construction of complex molecular architectures. This guide provides an in-depth exploration of 5-Chloro-2-methylnicotinoyl chloride , a key intermediate whose unique substitution pattern offers a valuable tool for drug discovery and development.

This document will elucidate the synthesis, reactivity, and practical applications of 5-Chloro-2-methylnicotinoyl chloride. By providing detailed protocols and explaining the underlying chemical principles, we aim to equip researchers with the knowledge to effectively utilize this reagent in their synthetic campaigns. While specific, publicly available examples of marketed drugs synthesized directly from 5-Chloro-2-methylnicotinoyl chloride are not extensively documented, its structural elements are present in various biologically active compounds, suggesting its potential as a crucial building block. For instance, derivatives of nicotinic acid are recognized for their roles in potential treatments for neurological disorders[1][2]. The strategic placement of the chloro and methyl groups can influence the molecule's polarity, metabolic stability, and ability to engage in specific binding interactions with biological targets[3].

Physicochemical Properties and Reactivity Profile

5-Chloro-2-methylnicotinoyl chloride is a derivative of nicotinic acid, a form of vitamin B3. The presence of an acyl chloride functional group renders it a highly reactive electrophile, primed for nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, primarily for the formation of amide and ester linkages, which are fundamental components of many drug molecules[1][2].

The electronic properties of the pyridine ring, further modulated by the electron-withdrawing chloro group and the electron-donating methyl group, influence the reactivity of the acyl chloride. The chloro substituent, in particular, can play a significant role in modulating the biological activity of the final compound through various interactions, including hydrogen bonding and dipole interactions[3].

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
5-Chloro-2-methylnicotinic acidC₇H₆ClNO₂171.58Precursor to the acyl chloride.
Methyl 5-chloro-2-methylnicotinateC₈H₈ClNO₂185.61Ester derivative, useful for studying receptor interactions[4].
Nicotinoyl chloride hydrochlorideC₆H₅Cl₂NO178.02A related acylating agent used in pharmaceutical synthesis[1][2][5].

Synthesis of 5-Chloro-2-methylnicotinoyl Chloride

The most common and direct method for the synthesis of 5-Chloro-2-methylnicotinoyl chloride is the chlorination of its corresponding carboxylic acid, 5-Chloro-2-methylnicotinic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed[6][7].

Synthesis Precursor 5-Chloro-2-methylnicotinic acid Product 5-Chloro-2-methylnicotinoyl chloride Precursor->Product Reflux Reagent Thionyl Chloride (SOCl₂) Reagent->Product Byproducts SO₂ (g) + HCl (g) Product->Byproducts Amide_Formation AcylChloride 5-Chloro-2-methylnicotinoyl chloride Amide N-substituted-5-chloro-2-methylnicotinamide AcylChloride->Amide Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide Base Base (e.g., Triethylamine, Pyridine) Base->Amide Scavenges HCl Salt Base·HCl Amide->Salt

Figure 2: General scheme for amide bond formation.
Protocol 2: General Procedure for Amide Synthesis using 5-Chloro-2-methylnicotinoyl Chloride

This protocol provides a general method for the coupling of 5-Chloro-2-methylnicotinoyl chloride with an amine.[8][9]

Materials:

  • 5-Chloro-2-methylnicotinoyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Dry glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in anhydrous DCM or THF.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 5-Chloro-2-methylnicotinoyl chloride (1.0-1.1 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers successively with dilute acid (e.g., 1M HCl) to remove excess base, saturated aqueous sodium bicarbonate to remove any unreacted acyl chloride, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. The added base neutralizes the HCl, driving the reaction to completion. A non-nucleophilic base is chosen to avoid competing reactions with the acyl chloride.

  • Low Temperature Addition: The reaction between an acyl chloride and an amine is often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and minimize the formation of side products.

  • Aqueous Work-up: The aqueous work-up is essential to remove the hydrochloride salt of the base and any other water-soluble impurities.

Characterization

Due to the limited availability of published spectroscopic data for 5-Chloro-2-methylnicotinoyl chloride, the following are predicted characteristic signals based on the analysis of its constituent functional groups and related structures. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.5-9.0 ppm). The methyl protons would appear as a singlet in the upfield region (typically δ 2.5-3.0 ppm).
¹³C NMR The carbonyl carbon of the acyl chloride would be highly deshielded, appearing in the range of δ 160-170 ppm. Aromatic carbons would resonate between δ 120-160 ppm. The methyl carbon would appear in the upfield region (δ 15-25 ppm).
IR A strong absorption band characteristic of the C=O stretch of an acyl chloride would be expected in the region of 1780-1815 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region.
Mass Spec The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Safety and Handling

Acyl chlorides are corrosive, lachrymatory, and react violently with water. 5-Chloro-2-methylnicotinoyl chloride should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines. The container should be tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-2-methylnicotinoyl chloride is a valuable and reactive building block for medicinal chemistry. Its ability to readily form amide and ester bonds makes it a key intermediate for the synthesis of a wide range of potentially bioactive molecules. While specific examples in late-stage clinical candidates or marketed drugs are not widely reported, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile reagent in their drug discovery programs. The strategic incorporation of the 5-chloro-2-methylnicotinoyl moiety can be a powerful tactic in the design of novel therapeutics.

References

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  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Fang, W. Y., Ravindar, L., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., Alharbi, N. S., & Qin, H. L. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 173, 117–153.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Sahoo, S., & Mishra, B. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC advances, 13(51), 35933–35947.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride ?. Retrieved from [Link]

  • MDPI. (2022, June 6). Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2023, September 9). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Retrieved from [Link]

  • Dalton Transactions. (2024, May 31). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • CMNPD. (n.d.). Compound Report Card. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Chloro-2-methylnicotinoyl Chloride as a Pivotal Intermediate in Agrochemical Synthesis

Abstract 5-Chloro-2-methylnicotinoyl chloride is a highly reactive acyl chloride derivative of nicotinic acid. Its specific substitution pattern—a chloro group at the 5-position and a methyl group at the 2-position of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2-methylnicotinoyl chloride is a highly reactive acyl chloride derivative of nicotinic acid. Its specific substitution pattern—a chloro group at the 5-position and a methyl group at the 2-position of the pyridine ring—makes it a structurally significant and versatile building block in modern agrochemical development.[1][2] This document provides a comprehensive guide for researchers and synthetic chemists on the preparation and application of this key intermediate. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its synthesis, and demonstrate its utility in the construction of complex insecticidal molecules, drawing parallels to the synthesis of blockbuster products like diamide insecticides.

Introduction: The Strategic Importance of Chloronicotinyl Scaffolds

The chloronicotinyl moiety is a cornerstone of several major classes of modern insecticides.[3] Compounds bearing this scaffold, such as imidacloprid and acetamiprid, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to nerve overstimulation, paralysis, and death. The specific substitution on the pyridine ring is critical for modulating the molecule's binding affinity, systemic properties in plants, and metabolic stability.

5-Chloro-2-methylnicotinoyl chloride serves as a reactive handle to introduce this valuable pharmacophore into a target molecule. As an acyl chloride, it is primed for nucleophilic acyl substitution reactions, most commonly with amines or alcohols, to form stable amide or ester linkages, respectively. This amide bond formation is the lynchpin in the synthesis of the highly successful anthranilic diamide class of insecticides, which includes products like chlorantraniliprole and cyantraniliprole.[4][5][6] While not a direct precursor to those specific molecules, 5-Chloro-2-methylnicotinoyl chloride is an exemplary intermediate for building analogous structures, making its chemistry fundamentally important to the field.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting materials is crucial for safe handling and successful synthesis.

Property5-Chloro-2-methylnicotinic Acid (Precursor)5-Chloro-2-methylnicotinoyl Chloride (Product)
CAS Number 1060810-03-8[7]Not broadly available; derivative
Molecular Formula C₇H₆ClNO₂C₇H₅Cl₂NO
Molecular Weight 171.58 g/mol [8]189.03 g/mol
Appearance White to off-white solidColorless to light-yellow liquid/low melting solid
Reactivity Stable carboxylic acidHighly reactive; moisture-sensitive
Solubility Soluble in many organic solventsSoluble in aprotic organic solvents (DCM, THF, Toluene)

Synthesis of 5-Chloro-2-methylnicotinoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The primary goal is to replace the hydroxyl (-OH) group, a poor leaving group, with a chloride (-Cl), an excellent leaving group, thereby activating the carbonyl carbon for nucleophilic attack.[9] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[10][11]

Mechanistic Rationale: The Role of Thionyl Chloride

The reaction proceeds via a nucleophilic acyl substitution pathway.

  • Activation: The lone pair of the carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[9]

  • Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl into a much better leaving group.[12]

  • Nucleophilic Attack: A chloride ion (liberated in the first step or from another SOCl₂ molecule) acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[10]

  • Elimination & Product Formation: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10][12] The irreversible loss of these gases drives the reaction to completion according to Le Châtelier's principle.


// Reactants RCOOH [label="5-Chloro-2-methyl-\nnicotinic Acid"]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)"];

// Intermediates Intermediate1 [label="Acyl Chlorosulfite\nIntermediate", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Tetrahedral\nIntermediate", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Products RCOCl [label="5-Chloro-2-methyl-\nnicotinoyl Chloride"]; SO2 [label="SO₂ (gas)"]; HCl [label="HCl (gas)"]; Cl_ion [label="Cl⁻"];

// Edges RCOOH -> Intermediate1 [label="Attack on S"]; SOCl2 -> Intermediate1; Intermediate1 -> Intermediate2 [label="+ Cl⁻ attack"]; Cl_ion [style=invis]; Cl_ion -> Intermediate2; Intermediate2 -> RCOCl [label="Collapse & Elimination"]; Intermediate2 -> SO2; Intermediate2 -> HCl; }

Synthesis of the target acyl chloride from its carboxylic acid precursor.

Detailed Synthesis Protocol

This protocol describes the laboratory-scale synthesis of 5-Chloro-2-methylnicotinoyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves toxic HCl gas.

Materials:

  • 5-Chloro-2-methylnicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • Round-bottom flask with reflux condenser and gas trap (e.g., bubbler with mineral oil or a basic scrubber)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is connected to a gas trap to neutralize the HCl gas evolved.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 5-chloro-2-methylnicotinic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry (approx. 5-10 mL per gram of carboxylic acid).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C). The reaction progress can be monitored by the cessation of HCl gas evolution. Typically, the reaction is complete within 2-4 hours. The mixture should become a clear solution as the solid carboxylic acid is converted to the soluble acyl chloride.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a cold trap and a base trap (e.g., NaOH pellets) to prevent corrosion.

  • Product Isolation: The resulting crude oil or solid is 5-Chloro-2-methylnicotinoyl chloride. For many applications, this crude product is of sufficient purity to be used directly in the next step. If higher purity is required, vacuum distillation can be performed, but care must be taken due to the thermal sensitivity of some acyl chlorides.

Application in Agrochemical Synthesis: Amide Bond Formation

The primary utility of 5-Chloro-2-methylnicotinoyl chloride is in the formation of amide bonds through reaction with primary or secondary amines. This reaction is central to the synthesis of a vast array of biologically active molecules.

Mechanistic Rationale: Nucleophilic Acyl Substitution

The reaction between an acyl chloride and an amine is a classic example of nucleophilic addition-elimination.[13][14]

  • Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.[13]

  • Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion—an excellent leaving group—is expelled.[14]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base. In these reactions, a second equivalent of the substrate amine or an added non-nucleophilic base (like triethylamine or pyridine) serves this purpose, neutralizing the HCl formed and driving the reaction to completion.[13][15]


// Nodes start [label="Start Materials:\n- 5-Chloro-2-methylnicotinoyl chloride\n- Substituted Amine (R-NH₂)\n- Anhydrous Solvent (DCM/THF)\n- Base (e.g., Triethylamine)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Combine Amine, Solvent, and Base\nin an inert atmosphere flask."]; step2 [label="Cool the mixture to 0°C\n(ice-water bath).", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Slowly add Acyl Chloride solution dropwise,\nmaintaining temperature below 5°C."]; step4 [label="Allow reaction to warm to Room Temperature\nand stir until completion (TLC monitoring)."]; step5 [label="Quench & Aqueous Work-up:\n- Wash with dilute acid (e.g., 1M HCl)\n- Wash with dilute base (e.g., sat. NaHCO₃)\n- Wash with brine"]; step6 [label="Dry organic layer (e.g., Na₂SO₄ or MgSO₄),\nfilter, and concentrate."]; end [label="Final Product:\nCrude N-substituted Amide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Recrystallization or Column Chromatography)"];

// Edges start -> step1; step1 -> step2; step2 -> step3 [label="Exothermic Reaction Control"]; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; end -> purify; }

Workflow for a typical amide coupling reaction.

Protocol: Synthesis of a Representative N-Aryl Amide

This protocol details the synthesis of an N-aryl-5-chloro-2-methylnicotinamide, a core structure in many potential agrochemicals. It is analogous to the key coupling step in the synthesis of diamide insecticides.[4][16][17]

Materials:

  • 5-Chloro-2-methylnicotinoyl chloride (1.0 eq)

  • A substituted aniline, e.g., 2-amino-5-chloro-3-methylbenzoic acid derivative (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Standard glassware for aqueous work-up

Procedure:

  • Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath. Maintaining a low temperature is critical to control the exothermicity of the reaction and prevent side reactions.

  • Acyl Chloride Addition: Dissolve the 5-Chloro-2-methylnicotinoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any unreacted acidic species), and finally with brine (to aid in phase separation).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-aryl-5-chloro-2-methylnicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

Conclusion

5-Chloro-2-methylnicotinoyl chloride is a high-value, reactive intermediate whose chemistry is foundational to the discovery and synthesis of modern agrochemicals. Its straightforward preparation from the corresponding carboxylic acid, combined with its high reactivity in nucleophilic acyl substitution reactions, allows for the efficient construction of complex amide-containing target molecules. The protocols and mechanistic insights provided herein offer a robust framework for researchers in the agrochemical and pharmaceutical industries to leverage this versatile building block in their synthetic programs.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]

  • TREA. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE. [Link]

  • Patsnap. (2020). Preparation method of chlorantraniliprole and intermediate thereof. Eureka. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Google Patents. (n.d.).
  • WIPO Patentscope. (2024). WO/2024/038436 PROCESS FOR PREPARING CYANTRANILIPROLE VIA AMINO-CYANO-BENZENE DERIVATIVE. [Link]

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 311-312. [Link]

  • ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity. [Link]

  • Google Patents. (n.d.).
  • Cloyd, R. A. (2003). Chloronicotinyl Insecticides. Greenhouse Product News. [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid. [Link]

  • Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. [Link]

  • ResearchGate. (2016). Discovery of Chloronicotinyl Insecticides. [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

Sources

Application

Chromatographic purification of 5-Chloro-2-methylnicotinoyl chloride derivatives

Abstract The 5-chloro-2-methylnicotinoyl scaffold is a critical building block in the synthesis of kinase inhibitors and agrochemicals. However, the purification of its derivatives presents distinct challenges due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-chloro-2-methylnicotinoyl scaffold is a critical building block in the synthesis of kinase inhibitors and agrochemicals. However, the purification of its derivatives presents distinct challenges due to the basicity of the pyridine nitrogen, potential for hydrolysis, and solubility profiles. This Application Note provides a comprehensive guide to the synthesis, handling, and chromatographic purification of these derivatives. We detail protocols for mitigating "streaking" on silica gel using amine modifiers and optimizing peak shape in Reversed-Phase (RP) Prep HPLC using pH-controlled buffers.

Introduction & Chemical Context

The molecule 5-Chloro-2-methylnicotinoyl chloride is an electrophilic intermediate derived from 5-chloro-2-methylnicotinic acid. It is primarily used to acylate nucleophiles (amines, alcohols) to form amides and esters.

Key Chemical Challenges:

  • Lability of the Acid Chloride: The parent acid chloride is moisture-sensitive and hydrolyzes rapidly back to the carboxylic acid. It is rarely purified by chromatography. Standard practice is to use it crude or purify via vacuum distillation.

  • Pyridine Basicity: The resulting derivatives (nicotinamides/nicotinates) contain a pyridine ring. The nitrogen atom (pKa ~3–4) acts as a Lewis base, interacting strongly with acidic silanols on silica gel. This causes severe peak tailing, poor resolution, and product loss during Normal Phase (NP) chromatography.

  • Solubility: The 5-chloro and 2-methyl substituents increase lipophilicity compared to simple nicotinamides, but the compounds often remain sparingly soluble in non-polar solvents (e.g., Hexane), necessitating polar organic mobile phases.

This guide focuses on the purification of the stable downstream derivatives (Amides/Esters), as this is the standard workflow in drug discovery.

Pre-Chromatographic Workflow

To ensure successful purification, the synthesis must be handled to minimize the "Hydrolyzed Acid" impurity, which co-elutes and streaks.

Workflow Acid 5-Chloro-2-methyl- nicotinic Acid Reagent SOCl2 or (COCl)2 (Chlorination) Acid->Reagent Chloride Acid Chloride (Do NOT Chromatograph) Reagent->Chloride Chloride->Acid Hydrolysis (Moisture) Coupling Coupling (R-NH2 / R-OH) Chloride->Coupling Crude Crude Derivative (Amide/Ester) Coupling->Crude Purification Purification (See Protocols) Crude->Purification

Figure 1: Synthetic workflow emphasizing the instability of the acid chloride intermediate.

Protocol 1: Synthesis & Workup (The Setup)

Objective: Generate the derivative with minimal residual acid to simplify chromatography.

Reagents:

  • 5-Chloro-2-methylnicotinic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Nucleophile (e.g., Aniline derivative) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

Step-by-Step:

  • Activation: Suspend the acid in anhydrous DCM. Add

    
     dropwise. Reflux for 2 hours until the solution clears (formation of Acid Chloride).
    
  • Evaporation (Critical): Concentrate in vacuo to remove excess

    
    . Co-evaporate with dry Toluene (
    
    
    
    ) to remove traces of acid/HCl. Do not expose to air for long periods.
  • Coupling: Re-dissolve the residue in DCM. Add the amine and TEA at 0°C. Warm to RT and stir for 2 hours.

  • Aqueous Workup: Wash organic layer with Sat.

    
     (removes hydrolyzed acid) and Brine. Dry over 
    
    
    
    .[2]
  • Assessment: Check LC-MS. If the "Hydrolyzed Acid" peak is >10%, perform an acid-base extraction before chromatography to remove it.

Protocol 2: Normal Phase Flash Chromatography

Application: Purification of standard amide/ester derivatives.

The Challenge: The pyridine nitrogen interacts with silica silanols (


), causing tailing.
The Solution:  Deactivate the silica using a basic modifier (Triethylamine).

System Parameters:

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase A: Hexane or Heptane (with 1% TEA).

  • Mobile Phase B: Ethyl Acetate (with 1% TEA).

    • Alternative for Polar Derivatives: DCM (A) / MeOH (B) (No TEA needed if MeOH > 5%, but TEA recommended).

Step-by-Step Protocol:

  • Column Pre-Treatment: Flush the silica column with 5 Column Volumes (CV) of 1% Triethylamine in Hexane . This caps the acidic silanol sites.

  • Loading: Dissolve the crude residue in a minimum amount of DCM. Liquid loading is preferred over solid load to prevent band broadening, unless the compound is insoluble.

  • Gradient Elution:

    • 0–5 min: 5% B (Isocratic hold to elute non-polar impurities).

    • 5–20 min: 5%

      
       60% B.
      
    • Note: The product typically elutes earlier than expected due to the TEA modifier reducing retention.

  • Post-Run: Flush column with 100% EtOAc.

Data Summary: Modifier Effect

ConditionPeak ShapeTailing Factor (

)
Resolution (

)
Hex/EtOAc (No Modifier)Broad, Streaking> 2.5Poor
Hex/EtOAc + 1% TEA Sharp, Symmetrical 1.0 – 1.2 High
DCM/MeOH (No Modifier)Acceptable1.3 – 1.5Moderate

Protocol 3: Reversed-Phase Prep HPLC

Application: High-purity isolation (>98%) or for derivatives with high polarity (logP < 2).

The Challenge: At neutral pH, the pyridine may partially protonate, leading to split peaks or broad humps. The Solution: pH control to force the molecule into a single ionization state.

Method Development Decision Tree:

HPLC_Decision Start Select Mobile Phase Modifier Acidic Acidic (pH 2-3) Formic Acid / TFA Start->Acidic Standard Screening Basic Basic (pH 9-10) Ammonium Bicarbonate/NH4OH Start->Basic If basic impurities present ResultA Pyridine Protonated (BH+) Elutes Faster Good Peak Shape Acidic->ResultA ResultB Pyridine Neutral (B) Elutes Slower Max Retention Basic->ResultB

Figure 2: Selection of pH modifiers for Reversed-Phase HPLC.

Recommended Protocol (Acidic Conditions):

  • Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 19 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 20 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 12.0 min: 95% B

    • 15.0 min: 95% B

Why Acidic? The pyridine nitrogen is protonated (


) at pH ~2.5. This charged species is highly soluble in the aqueous phase and elutes with excellent peak symmetry, avoiding the "mixed mode" interactions seen at neutral pH.

Workup of Fractions:

  • Pool fractions containing the product.

  • Neutralization (Critical): If the product is acid-sensitive, neutralize with saturated

    
     immediately.
    
  • Remove Acetonitrile via rotary evaporation.

  • Lyophilize the remaining aqueous phase to obtain the formate salt, or extract with DCM to obtain the free base.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product converts to Acid during Flash Silica is too acidic/wet.Use 1% TEA in mobile phase; ensure silica is dry.
Double Peaks in HPLC Partial protonation of Pyridine.Adjust pH away from pKa (~3.5). Go to pH 2 (TFA) or pH 10 (

).
Product co-elutes with impurity Similar lipophilicity.Switch stationary phase (e.g., C18

Phenyl-Hexyl) to exploit

interactions with the pyridine ring.
Low Recovery Irreversible adsorption.The pyridine is binding to metal frits or active sites. Use PEEK tubing and end-capped columns.

References

  • Synthesis of Nicotinoyl Chlorides: Goossen, L. J., et al. "Synthesis of Nicotinic Acid Derivatives." Org.[1][3][4] Synth.2008 , 85, 196. Link

  • Chromatography of Pyridines: "Purification of Basic Compounds by Flash Chromatography." Teledyne ISCO Application Note AN26. Link

  • Properties of 5-Chloro-2-methylnicotinic acid: PubChem Compound Summary for CID 12387730. Link

  • HPLC Buffer Selection: "The Role of pH in LC Separations." Waters Corporation Primer. Link

Sources

Method

Application Note: Streamlining Drug Discovery through Derivatization of 5-Chloro-2-methylnicotinoyl chloride for Biological Activity Screening

An Application Guide for Researchers and Drug Development Professionals Introduction The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly derivatives of nicotinic acid (Vitamin B3), represent a privileged scaffold due to their prevalence in vital natural products and their wide range of pharmacological activities.[1][2][3] These structures are integral to coenzymes like NAD+ and have been successfully incorporated into drugs targeting various conditions, from hyperlipidemia to neurological disorders.[4][5] 5-Chloro-2-methylnicotinoyl chloride stands out as a highly valuable and reactive starting material for building libraries of novel chemical entities.[6][7][8] As an acyl chloride, it readily undergoes nucleophilic acyl substitution, allowing for the efficient introduction of the nicotinoyl moiety into diverse molecular frameworks.[2][4] This reactivity is the key to creating large, diverse collections of amides, esters, and other derivatives.

This application note provides a comprehensive, experience-driven guide for researchers engaged in drug discovery. We will detail the strategic derivatization of 5-Chloro-2-methylnicotinoyl chloride to generate a compound library and outline the subsequent high-throughput screening (HTS) process to identify biologically active "hits." The protocols herein are designed not just as a series of steps, but as a self-validating workflow, incorporating critical quality control and characterization checkpoints to ensure the integrity of the downstream biological data.

Part 1: The Chemistry of Library Synthesis - Principles and Strategy

The derivatization of 5-Chloro-2-methylnicotinoyl chloride is primarily governed by the nucleophilic acyl substitution mechanism.[9] The electron-withdrawing nature of the carbonyl oxygen and the adjacent chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, which drives the reaction to completion.

Causality Behind Experimental Design:

  • Choice of Nucleophiles: The core strategy for building a diverse library is to react the common scaffold (5-Chloro-2-methylnicotinoyl chloride) with a wide array of nucleophiles.

    • Primary and Secondary Amines (R-NH₂, R₂NH): These are the most common nucleophiles used, yielding a diverse set of stable amide derivatives. The reaction, often referred to as the Schotten-Baumann reaction, is robust and typically high-yielding.[9][10]

    • Alcohols (R-OH) & Phenols (Ar-OH): These react to form esters, introducing different steric and electronic properties.

    • Thiols (R-SH): These produce thioesters, which can have unique biological activities and reactivity profiles.

  • Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[10] A base is essential to neutralize this acid, preventing it from protonating the nucleophile (especially amines) and rendering it non-reactive. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium bicarbonate.[]

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred as they do not react with the acyl chloride.[10]

  • Temperature Control: The reaction of acyl chlorides with amines is often highly exothermic.[] Performing the initial addition at a reduced temperature (e.g., 0 °C) is a critical step to control the reaction rate, prevent side reactions, and ensure safety.

Below is a diagram illustrating the overall workflow from the starting material to the identification of biologically active compounds.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_screening Biological Screening Start 5-Chloro-2-methylnicotinoyl chloride + Nucleophile Library Derivatization Parallel Derivatization (e.g., Amide Formation) Start->Derivatization Purification Workup & High-Throughput Purification Derivatization->Purification QC Structure & Purity Analysis (LC-MS, NMR) Purification->QC LibraryPlating Assay-Ready Plate Generation (DMSO Stocks) QC->LibraryPlating HTS High-Throughput Screening (HTS) Assay LibraryPlating->HTS DataAnalysis Data Analysis & Hit Identification HTS->DataAnalysis Hits Validated 'Hits' for SAR Studies DataAnalysis->Hits

Caption: Overall workflow from library synthesis to hit identification.

Part 2: Experimental Protocols

Safety First: 5-Chloro-2-methylnicotinoyl chloride is corrosive and moisture-sensitive.[12][13] It causes severe skin burns and eye damage. Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Reaction)

This protocol describes a standard lab-scale synthesis of a single amide derivative, which serves as the foundation for parallel synthesis.

Materials:

  • 5-Chloro-2-methylnicotinoyl chloride

  • Amine of choice (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and TEA (1.2 equivalents) in anhydrous DCM.

    • Expert Insight: Using a slight excess of the base ensures complete neutralization of the HCl formed during the reaction.[10]

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the acylation.[]

  • Acyl Chloride Addition: Dissolve 5-Chloro-2-methylnicotinoyl chloride (1.05 equivalents) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

    • Expert Insight: A slight excess of the acyl chloride can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to obtain the final product.

The diagram below illustrates the chemical transformation during this protocol.

Caption: General reaction scheme for amide synthesis.

Protocol 2: Parallel Synthesis in a 96-Well Plate Format

This protocol adapts the core chemistry for a high-throughput format to rapidly generate a library of derivatives.

Materials & Equipment:

  • 96-well reaction block with sealing mat

  • Automated or multi-channel liquid handler[14]

  • Stock solutions of 5-Chloro-2-methylnicotinoyl chloride, a diverse library of amines, and a base (e.g., DIPEA) in an appropriate anhydrous solvent (e.g., THF or DCM).

Step-by-Step Methodology:

  • Amine Plate Preparation: Using a liquid handler, dispense 1.0 equivalent of each unique amine stock solution into the wells of the 96-well reaction block.

  • Base Addition: Add 1.2 equivalents of the base stock solution to each well.

  • Acyl Chloride Addition: Initiate the reaction by adding 1.05 equivalents of the 5-Chloro-2-methylnicotinoyl chloride stock solution to each well. Seal the block securely.

  • Incubation: Agitate the reaction block on an orbital shaker at room temperature for 8-16 hours.

    • Expert Insight: For library synthesis, allowing the reaction to proceed overnight is often more practical than active monitoring of each well.

  • High-Throughput Workup: Quench the reactions by adding a suitable reagent. The specific workup (e.g., solid-phase extraction, liquid-liquid extraction) will depend on the properties of the library and available automation.

  • Analysis and Plating: After workup and solvent evaporation, the crude products are dissolved in DMSO to create a master plate for screening and a daughter plate for quality control analysis by LC-MS.

Part 3: Quality Control - The Foundation of Trustworthy Data

Screening a library of impure or incorrect compounds is a futile exercise. A rigorous quality control (QC) process is non-negotiable. Each compound in the library should be analyzed to confirm its identity and assess its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse of library QC. It provides two critical pieces of information simultaneously: the retention time (a measure of polarity) and the mass-to-charge ratio (m/z). The observed molecular ion peak should match the calculated molecular weight of the expected product. The purity can be estimated from the area under the curve (AUC) of the product peak in the chromatogram.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library (e.g., 5-10% of compounds) and any initial "hits," full structural elucidation using ¹H and ¹³C NMR is essential. The spectra should be consistent with the proposed structure, confirming atom connectivity.[16][17]

Table 1: Representative QC Data for a Small Set of Derivatives

Derivative Structure (R-group)FormulaCalc. MWObserved MS [M+H]⁺Purity by LC-MS (254 nm)
BenzylamineC₁₄H₁₂ClN₂O259.72260.1>98%
4-FluoroanilineC₁₃H₁₀ClFN₂O264.69265.0>95%
PiperidineC₁₂H₁₄ClN₂O239.71240.1>99%
MorpholineC₁₁H₁₂ClN₂O₂241.68242.1>97%

Part 4: Biological Activity Screening

High-Throughput Screening (HTS) uses automation and miniaturized assays to test thousands of compounds against a biological target rapidly.[14][18][19]

Protocol 3: General Workflow for High-Throughput Screening
  • Assay-Ready Plate Preparation: From the master DMSO stock plates, create "assay-ready" plates by dispensing nanoliter volumes of each compound into 384- or 1536-well microplates using acoustic dispensing technology.[20] The final assay concentration is typically around 10 µM.[21]

  • Assay Execution: a. Add the biological target (e.g., enzyme, receptor) and necessary substrates or reagents to the wells. b. Incubate for a predetermined time to allow for biological interaction. c. Add a detection reagent that generates a measurable signal (e.g., fluorescence, luminescence, absorbance).[14]

  • Data Acquisition: Read the plates using a specialized plate reader.

  • Data Analysis and Hit Identification: a. Quality Check: The reliability of the assay is assessed using statistical parameters like the Z'-factor, calculated from positive and negative controls on each plate. A Z' > 0.5 is generally considered excellent.[14][21] b. Hit Calling: Raw data is normalized, and compounds that produce a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls) are flagged as primary "hits". c. Confirmation and SAR: Hits are re-tested, and their purity is re-confirmed. Confirmed hits provide the basis for preliminary Structure-Activity Relationship (SAR) studies, which guide the next cycle of drug design.[4][21]

5-Chloro-2-methylnicotinoyl chloride is a powerful and versatile scaffold for the rapid generation of chemically diverse compound libraries. By combining robust synthetic protocols based on nucleophilic acyl substitution with high-throughput parallel synthesis techniques, researchers can efficiently create large collections of novel molecules. When coupled with a rigorous analytical QC workflow and a well-designed HTS campaign, this strategy provides a reliable and effective pathway to identify novel, biologically active compounds, accelerating the early stages of the drug discovery pipeline.

References

  • Source: vertexaisearch.cloud.google.
  • Title: Amide Synthesis Source: Fisher Scientific URL
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  • Title: High-Throughput Screening (HTS)
  • Title: High-Throughput Screening Steps | Small Molecule Discovery Center (SMDC)
  • Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Combinatorial Science - ACS Publications URL
  • Title: An improved method of amide synthesis using acyl chlorides | Request PDF Source: ResearchGate URL
  • Title: HTS libraries - High-throughput screening solutions Source: Nuvisan URL
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  • Title: Sigma-Aldrich - SAFETY DATA SHEET - Dichloromethane Source: Sigma-Aldrich URL
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  • Title: Safety Data Sheet - Anti-GP2(Human)
  • Title: Cas 20260-53-1,NICOTINOYL CHLORIDE HYDROCHLORIDE Source: lookchem URL
  • Title: CAS 350597-49-8: methyl 5-chloro-2-methylnicotinate Source: CymitQuimica URL
  • Title: Proton NMR Spectrum for Nicotinic Acid Source: ECHEMI URL
  • Title: Nicotinic acid(59-67-6)
  • Title: Nicotinic acid - Optional[1H NMR] - Spectrum Source: SpectraBase URL
  • Title: 350597-49-8 | Methyl 5-chloro-2-methylnicotinate Source: ChemScene URL
  • Source: vertexaisearch.cloud.google.
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  • Title: 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER | 350597-49-8 Source: ChemicalBook URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing 5-Chloro-2-methylnicotinoyl Chloride Reactions

Welcome to the technical support center for handling 5-Chloro-2-methylnicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-Chloro-2-methylnicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for managing side reactions, particularly those involving moisture. As a highly reactive acylating agent, the success of your synthesis depends on the rigorous exclusion of water. This resource will equip you with the knowledge to anticipate, prevent, and address moisture-related complications in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of 5-Chloro-2-methylnicotinoyl chloride with moisture?

A1: The primary and most rapid side reaction is hydrolysis. 5-Chloro-2-methylnicotinoyl chloride reacts readily with water to form 5-Chloro-2-methylnicotinic acid and hydrogen chloride (HCl) gas.[1] This reaction is typically fast and exothermic.[1] The presence of the carboxylic acid impurity can complicate subsequent reaction steps and purification.

Q2: Why is 5-Chloro-2-methylnicotinoyl chloride so reactive towards water?

A2: Acyl chlorides, in general, are highly susceptible to nucleophilic attack.[2] The carbonyl carbon in 5-Chloro-2-methylnicotinoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and oxygen atoms. Water acts as a nucleophile, attacking this electrophilic carbon, which leads to the hydrolysis reaction through a nucleophilic addition-elimination mechanism.[3]

Q3: How can I visually identify if my 5-Chloro-2-methylnicotinoyl chloride has been exposed to moisture?

A3: Upon exposure to moist air, you may observe fuming, which is the formation of HCl gas as the acyl chloride reacts with humidity.[4] If significant hydrolysis has occurred, the liquid may become cloudy or you may see the formation of a solid precipitate, which is the 5-Chloro-2-methylnicotinic acid.

Q4: What is the impact of this hydrolysis on my intended reaction?

A4: The consequences of hydrolysis are multifaceted:

  • Reduced Yield: A portion of your starting material is consumed, leading to a lower yield of your desired product.

  • Stoichiometric Imbalance: The unintended consumption of the acyl chloride will alter the stoichiometry of your planned reaction.

  • Byproduct Complications: The resulting 5-Chloro-2-methylnicotinic acid can interfere with your reaction or complicate the purification of your target molecule. The generated HCl can also react with acid-sensitive functional groups.

Q5: How can I minimize moisture contamination?

A5: Strict adherence to anhydrous techniques is critical. This includes:

  • Using oven- or flame-dried glassware.[5][6]

  • Employing anhydrous solvents.[2][7]

  • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][8][9]

  • Using dry transfer techniques for all reagents.[8][10]

Troubleshooting Guides

Issue 1: My reaction yield is significantly lower than expected, and I suspect moisture contamination.

This is a common issue when working with acyl chlorides. The following guide will help you diagnose and rectify the problem.

Troubleshooting Workflow

start Low Yield Observed check_reagents Were all reagents and solvents certified anhydrous? start->check_reagents check_glassware Was all glassware rigorously dried? check_reagents->check_glassware Yes improve_solvents Action: Use freshly opened anhydrous solvents or dry them using established protocols. check_reagents->improve_solvents No check_atmosphere Was the reaction performed under a positive pressure of inert gas? check_glassware->check_atmosphere Yes improve_glassware Action: Oven-dry glassware at >120°C overnight or flame-dry under vacuum immediately before use. check_glassware->improve_glassware No analyze_product Analyze crude product by ¹H NMR, LC-MS, or TLC check_atmosphere->analyze_product Yes improve_atmosphere Action: Ensure a leak-free system with a positive pressure of dry N₂ or Ar. Use a bubbler to monitor flow. check_atmosphere->improve_atmosphere No acid_present Diagnosis: Moisture contamination is confirmed. Review handling and transfer techniques. analyze_product->acid_present Carboxylic acid detected no_acid Diagnosis: Moisture may not be the primary issue. Investigate other reaction parameters (temperature, stoichiometry, catalyst activity). analyze_product->no_acid No significant acid detected purification_protocol Follow Protocol 3 for removal of acidic byproduct. acid_present->purification_protocol Proceed to purification

Caption: Troubleshooting workflow for low reaction yield.

Detailed Analysis and Solutions

  • Reagent and Solvent Quality: Commercially available anhydrous solvents can still absorb moisture if not stored properly. It is best practice to use freshly opened bottles or to dry and distill solvents prior to use.[7]

    • Action: For detailed solvent drying procedures, refer to Protocol 2 .

  • Glassware Preparation: A common source of moisture is adsorbed water on the surface of glassware.

    • Action: Ensure all glassware is either oven-dried at a minimum of 120°C for several hours (ideally overnight) and assembled while hot, or flame-dried under vacuum immediately before use.[5][6] Allow to cool under a stream of inert gas.

  • Inert Atmosphere: Reactions should be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the system.[9]

    • Action: Utilize a Schlenk line or a balloon filled with inert gas.[8][11] A bubbler filled with mineral oil at the outlet of your system provides a visual confirmation of positive pressure.[5]

  • Product Analysis: To confirm hydrolysis, analyze your crude reaction mixture.

    • ¹H NMR Spectroscopy: The carboxylic acid proton of 5-Chloro-2-methylnicotinic acid will appear as a broad singlet far downfield, typically >10 ppm. The aromatic protons will also show a shift compared to the acyl chloride.

    • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the acyl chloride and will have a much lower Rf value. It will often streak on the silica plate.

    • Aqueous Workup: During your workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the acidic byproduct into the aqueous layer.[12]

Issue 2: How can I remove the 5-Chloro-2-methylnicotinic acid byproduct from my reaction mixture?

If hydrolysis has occurred, the resulting carboxylic acid can often be removed with a simple liquid-liquid extraction.

Protocol 1: Aqueous Base Extraction for Carboxylic Acid Removal [12]

  • Reaction Quench: Once your primary reaction is complete, carefully quench the reaction mixture (e.g., by adding it to ice-water if appropriate for your desired product).

  • Solvent Addition: Dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas evolution (CO₂) as the base neutralizes the HCl byproduct and reacts with the carboxylic acid. Continue to wash until gas evolution ceases.

  • Separation: Separate the organic layer.

  • Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality: The sodium bicarbonate deprotonates the carboxylic acid to form the corresponding sodium carboxylate salt. This salt is highly polar and water-soluble, thus partitioning into the aqueous phase and leaving your less polar desired product in the organic phase.

Key Experimental Protocols

Protocol 2: Preparation of Anhydrous Solvents

The quality of your anhydrous solvent is paramount. Below are methods for drying common solvents. The water content can be verified using Karl Fischer titration.[6][13][14]

SolventDrying AgentProcedureFinal Water Content (ppm)
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill under an inert atmosphere.<15
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux over sodium metal and benzophenone until a persistent deep blue/purple color is achieved, then distill.<5
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill under an inert atmosphere.<10
Toluene SodiumReflux over sodium metal, then distill.<5

Data adapted from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[4][7]

Workflow for Solvent Drying

Caption: General workflow for drying organic solvents.

Protocol 3: Setting Up a Moisture-Free Reaction[5][6][8][11]
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at >120°C overnight and assemble while hot. Alternatively, flame-dry the assembled apparatus under vacuum.

  • Inert Atmosphere: Connect the assembled apparatus to a source of dry nitrogen or argon. Flush the system for several minutes. Maintain a slight positive pressure throughout the experiment, monitored with an oil bubbler.

  • Reagent Addition:

    • Solids: Add solid reagents to the flask before flushing with inert gas.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe or cannula through a rubber septum.

  • Reaction Execution: Stir the reaction mixture at the desired temperature. If heating, use a reflux condenser with the inert gas inlet at the top.

  • Monitoring: Take aliquots for reaction monitoring using a dry syringe. Be mindful that opening the system, even briefly, can introduce moisture.

Analytical Characterization

Distinguishing between 5-Chloro-2-methylnicotinoyl chloride and its hydrolysis product, 5-Chloro-2-methylnicotinic acid, is crucial for troubleshooting. Below are expected analytical characteristics.

¹H and ¹³C NMR Spectroscopy

Feature5-Chloro-2-methylnicotinoyl chloride (Predicted)5-Chloro-2-methylnicotinic acid (Predicted)Rationale
¹H NMR: -COOH Proton AbsentBroad singlet, ~10-13 ppmThe acidic proton of the carboxylic acid is highly deshielded.
¹H NMR: Aromatic Protons Two doublets, ~8.0-8.5 ppmTwo doublets, slightly upfield shift compared to the acyl chlorideThe electron-withdrawing nature of the -COCl group deshields the aromatic protons more than the -COOH group.
¹H NMR: Methyl Protons Singlet, ~2.7-2.9 ppmSinglet, ~2.6-2.8 ppmMinor shift expected.
¹³C NMR: Carbonyl Carbon ~165-170 ppm~170-175 ppmThe carbonyl carbon of the carboxylic acid is typically slightly more deshielded.
¹³C NMR: Aromatic Carbons ~125-155 ppmSimilar range, with slight shiftsChanges in the electronic environment will cause small shifts in the positions of the aromatic carbons.
¹³C NMR: Methyl Carbon ~20-25 ppm~19-24 ppmMinor shift expected.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method can effectively separate the acyl chloride from the more polar carboxylic acid.

Representative HPLC Method Parameters: [2][19]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Expected Elution: 5-Chloro-2-methylnicotinic acid, being more polar, will have a shorter retention time than the less polar 5-Chloro-2-methylnicotinoyl chloride.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • ACS Publications. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Performing Sensitive Reactions without a Schlenk Line. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. (2020, July 8). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Chongqing Chemdad Co., Ltd. (n.d.). 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. Retrieved from [Link]

  • SpectraBase. (n.d.). Nicotinic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methylnicotinate. Retrieved from [Link]

  • MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • Green Chemistry - DR-NTU. (2024, April 15). Retrieved from [Link]

  • science-revision.co.uk. (n.d.). Freidel-Crafts acylation question sheet. Retrieved from [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in 5-Chloro-2-methylnicotinoyl chloride synthesis

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylnicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylnicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this critical reaction. The following question-and-answer format directly addresses potential challenges to help you achieve higher conversion rates and product purity.

Frequently Asked Questions (FAQs)

Q1: My conversion of 5-chloro-2-methylnicotinic acid to 5-Chloro-2-methylnicotinoyl chloride using thionyl chloride (SOCl₂) is low. What are the primary causes?

Low conversion in this reaction is a frequent issue and can typically be attributed to one or more of the following factors: reagent quality, reaction conditions, and the presence of moisture.

  • Reagent Quality: The purity of both the starting material, 5-chloro-2-methylnicotinic acid, and the chlorinating agent, thionyl chloride, is paramount. Old or improperly stored thionyl chloride can decompose, reducing its effectiveness.

  • Reaction Temperature and Time: While the reaction of carboxylic acids with thionyl chloride is often robust, some substrates require specific temperature profiles.[1][2] Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition or side-product formation.

  • Moisture: Acid chlorides are highly susceptible to hydrolysis.[3][4][5] Any moisture present in the glassware, solvents, or starting materials will convert the product back to the carboxylic acid, directly impacting your yield.[6][7]

Q2: How does moisture specifically impact the synthesis, and what are the best practices to ensure anhydrous conditions?

Moisture is a critical factor because both the thionyl chloride reagent and the 5-Chloro-2-methylnicotinoyl chloride product readily react with water.[5][6]

  • Thionyl Chloride Hydrolysis: SOCl₂ reacts with water to form sulfur dioxide (SO₂) and hydrochloric acid (HCl), depleting the active reagent.

  • Product Hydrolysis: The desired acid chloride will be hydrolyzed back to the starting carboxylic acid upon contact with water, directly reducing the yield.[3][4][8]

Best Practices for Anhydrous Conditions:

  • Glassware: All glassware should be oven-dried (e.g., at 120°C for several hours) or flame-dried under a vacuum and allowed to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Solvents: If a solvent is used, it must be anhydrous. Commercially available anhydrous solvents are suitable, or they can be dried using standard laboratory procedures (e.g., distillation over a suitable drying agent).

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[7]

  • Starting Material: Ensure the 5-chloro-2-methylnicotinic acid is dry, for instance, by drying it in a vacuum oven before use.

Q3: I'm observing impurities in my crude product. What are the likely side-products and how can I minimize them?

The most common impurity is the unreacted starting material, 5-chloro-2-methylnicotinic acid, due to incomplete conversion or hydrolysis. Another potential side-product is the corresponding anhydride, formed by the reaction of the acid chloride with unreacted carboxylic acid.[9]

Minimization Strategies:

  • Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the carboxylic acid.

  • Reaction Monitoring: Track the reaction's progress using an appropriate analytical technique (e.g., TLC, if the acid chloride is stable enough for spotting, or by quenching a small aliquot and analyzing by LC-MS or ¹H NMR).[7][10]

  • Work-up: After the reaction is complete, excess thionyl chloride should be removed under reduced pressure. Co-distillation with an inert, high-boiling solvent like toluene can be effective.[11]

Advanced Troubleshooting and Optimization

Q4: My thionyl chloride is old and may have degraded. How can I assess its quality or purify it?

Degraded thionyl chloride often appears yellow or brown and may contain impurities like sulfur chlorides and sulfuryl chloride.[12]

Quality Assessment: A simple preliminary check is its appearance; fresh thionyl chloride should be a colorless liquid.

Purification Protocol: For applications requiring high purity, distillation is recommended.

  • Distillation from Triphenyl Phosphite: Distilling thionyl chloride over a small amount of triphenyl phosphite (around 10% by weight) can effectively remove acidic impurities.[11][13]

  • Distillation from Linseed Oil or Quinoline: An older but still effective method is to distill from a small amount of boiled linseed oil or quinoline to remove acid impurities.[11]

Caution: Thionyl chloride is toxic and corrosive. All purification procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Q5: Are there alternative chlorinating agents to thionyl chloride? What are their pros and cons?

Yes, oxalyl chloride ((COCl)₂) is a common and often superior alternative, especially for sensitive substrates.[1][14][15]

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity High, may require heating.[1]Very high, often used at room temp or below.[15]
Byproducts SO₂ (gas), HCl (gas).[16]CO (gas), CO₂ (gas), HCl (gas).[17]
Catalyst Often used neat or with a solvent. Catalytic DMF can be used.[6][16]Almost always requires a catalytic amount of DMF.[18][19][20]
Work-up Gaseous byproducts simplify work-up. Excess reagent removed by distillation.Gaseous byproducts simplify work-up. Excess reagent is highly volatile.
Cost More economical.[1]More expensive.[1]
Selectivity Less selective, harsher conditions.Milder, more selective, good for sensitive molecules.[15][19]

The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) forms the highly reactive Vilsmeier reagent in situ, which facilitates the conversion under milder conditions.[19][20][21]

Experimental Protocols & Diagrams

Protocol 1: Synthesis of 5-Chloro-2-methylnicotinoyl chloride using Thionyl Chloride
  • Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add 5-chloro-2-methylnicotinic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. A solvent such as dichloromethane or toluene can be used if desired.[2]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by quenching an aliquot and analyzing).

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 5-Chloro-2-methylnicotinoyl chloride can be used directly or purified by vacuum distillation.

Diagram: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Observed check_reagents Assess Reagent Quality (SOCl₂ & Starting Material) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous) start->check_conditions check_impurities Analyze for Impurities (Hydrolysis, Anhydride) start->check_impurities sub_reagents Use fresh/purified SOCl₂ Dry starting material check_reagents->sub_reagents Degraded or Wet? sub_conditions Optimize Temp/Time Ensure anhydrous setup check_conditions->sub_conditions Suboptimal or Wet? sub_impurities Use excess SOCl₂ Improve work-up check_impurities->sub_impurities Present? solution Re-run Experiment with Optimized Parameters sub_reagents->solution sub_conditions->solution sub_impurities->solution

Caption: A decision tree for troubleshooting low conversion rates.

Diagram: Reaction Mechanism with Thionyl Chloride

ReactionMechanism RCOOH 5-Chloro-2-methylnicotinic Acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) RCOCl 5-Chloro-2-methylnicotinoyl chloride Intermediate->RCOCl - SO₂ - HCl SO2 SO₂ (gas) HCl HCl (gas)

Caption: The general mechanism for acid chloride formation using thionyl chloride.[16][22][23]

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemaccessible. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

  • Hopakem. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • KimiaPsy. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

  • Chemtips. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • University of Calgary. (2010, November 25). Hydrolysis of Acid Chlorides. [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. [Link]

  • Socratic. (n.d.). Dmf role in acid chloride formation. [Link]

  • PrepChem.com. (n.d.). Preparation of thionyl chloride. [Link]

  • Google Patents. (n.d.).
  • Oak Ridge National Laboratory. (2022, April 1). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. [Link]

  • Quora. (2018, January 24). Acid chlorides are easily hydrolysed. Why?. [Link]

  • Leslie, J. M. (2020, September 30). Hydrolysis of an acid chloride. YouTube. [Link]

  • Journal of the Chemical Society A. (n.d.). Purification of thionyl chloride. RSC Publishing. [Link]

  • ResearchGate. (2016, September 28). Can any one suggest an efficient method to distill thionyl chloride?. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • Yufeng. (2022, June 21). Acyl chloride. [Link]

  • National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC. [Link]

  • Chemistry LibreTexts. (n.d.). Getting Towed Uphill. [Link]

  • Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • IIT Kanpur. (n.d.). Chemistry Acid Chloride. SATHEE. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Reddit. (2025, August 9). Trouble with chloride acids. r/OrganicChemistry. [Link]

Sources

Troubleshooting

Addressing purification challenges of polar derivatives of 5-Chloro-2-methylnicotinoyl chloride

[1][2][3] Status: Operational Ticket ID: PUR-5CL-2ME-NIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary & Chemical Context Welcome to the technical support hub fo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Status: Operational Ticket ID: PUR-5CL-2ME-NIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Chemical Context

Welcome to the technical support hub for 5-Chloro-2-methylnicotinoyl chloride derivatives. This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and allosteric modulators.

The Core Challenge: Purifying derivatives of this scaffold presents a "perfect storm" of difficulty:

  • Amphoteric Nature: The pyridine nitrogen is basic, while the functionalized carbonyl (amide/ester) adds polarity.

  • Steric Hindrance: The 2-methyl group is ortho to the carbonyl.[2][3] This steric bulk slows down nucleophilic attack, often leaving unreacted amine in the crude mixture.

  • Hydrolytic Instability: The acid chloride rapidly hydrolyzes back to 5-chloro-2-methylnicotinic acid upon exposure to moisture, creating a difficult-to-separate acidic impurity.[1][2][3]

  • Silica Interaction: The pyridine nitrogen interacts strongly with acidic silanols on silica gel, causing severe peak tailing (streaking) and co-elution.

This guide provides autonomous, self-validating protocols to resolve these specific issues.

Pre-Purification: The "Prevention" Protocol

Goal: Minimize impurities upstream to simplify downstream purification.

The "Steric-Electronic" Balance: The 5-chloro group (electron-withdrawing) activates the carbonyl, but the 2-methyl group (steric bulk) blocks the attack trajectory.[1][2][3]

  • Recommendation: You must use a nucleophilic catalyst.[2][3] Standard bases (TEA/DIPEA) are insufficient for rapid conversion.[2][3]

  • Protocol: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a transient, highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the 2-methyl group.[1][2][3]

Reaction Monitoring (Self-Validation): Do not rely solely on TLC.

  • Quench Test: Take an aliquot, quench with MeOH.

  • Analysis: If you see the methyl ester peak in LCMS/NMR, your acid chloride was still active. If you see the acid peak, it had already hydrolyzed before reaction.

Module A: The Workup Decision Tree

User Question: "My product is stuck in the aqueous layer or co-eluting with the acid impurity. How do I extract it?"

The workup strategy depends entirely on the Acid/Base profile of your specific derivative (Amide vs. Ester).

Workflow Diagram: Extraction Strategy

WorkupStrategy Start Crude Reaction Mixture CheckType Is Product Ionizable? Start->CheckType NonIonizable Non-Ionizable (e.g., Ester) Product is Neutral CheckType->NonIonizable Ester/Neutral Amide Ionizable Ionizable (e.g., Amide w/ basic amine) Product is Basic CheckType->Ionizable Basic Amide AcidWash Acid Wash (1M HCl) Removes Pyridine & Unreacted Amine NonIonizable->AcidWash Step 1 BaseWash Base Wash (Sat. NaHCO3) Removes Hydrolyzed Nicotinic Acid Ionizable->BaseWash Step 1 Only OrganicLayer Organic Layer (Product) AcidWash->OrganicLayer Product stays BaseWash->OrganicLayer Pure Neutral Product BaseWash->OrganicLayer Product + Amine OrganicLayer->BaseWash Step 2 Chromatography Required Chromatography Required OrganicLayer->Chromatography Required AqueousLayer Aqueous Layer (Impurities)

Caption: Decision logic for liquid-liquid extraction based on product ionization state.

Protocol 1: The "Acid Rescue" (For Basic Amides)

If your product has a basic amine side chain, do not use acid washes ; you will lose your product to the aqueous layer.

  • Dilute: Dilute reaction mixture with EtOAc or DCM.[2][3]

  • Wash: Wash 2x with Saturated NaHCO3 .

    • Mechanism:[2][3][4][5][6][7] The impurity (5-chloro-2-methylnicotinic acid) deprotonates (becomes anionic) and moves to the water.[1][2][3] The product (amide) remains organic.

  • Back-Extract: The product may be partially water-soluble due to the pyridine ring.[1][2][3] Back-extract the aqueous layer 2x with DCM/Isopropanol (9:1) .[1][2][3]

Module B: Chromatographic Purification

User Question: "My product streaks on the column and overlaps with impurities. Standard gradients aren't working."

Root Cause: The pyridine nitrogen on the 5-chloro-2-methyl scaffold acts as a Lewis base, hydrogen-bonding with acidic silanols (Si-OH) on the silica gel.[1][2][3]

Solution 1: The "TEA Block" (Normal Phase)

You must passivate the silica surface.

  • Modifier: Add 1% Triethylamine (TEA) to your solvent system (e.g., Hexane/EtOAc + 1% TEA).

  • Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample.

  • Effect: TEA binds to the silanols, creating a "shield" that allows your pyridine derivative to elute as a sharp band.

Solution 2: The "DCM/MeOH/NH3" System (For High Polarity)

If EtOAc/Hexane fails, switch to:

  • Solvent A: DCM

  • Solvent B: 10% MeOH in DCM containing 1% NH4OH (Ammonia) .[2][3]

  • Gradient: 0% to 100% B.

  • Note: Ammonia is superior to TEA for mass spectrometry (MS) applications as it is more volatile and causes less ion suppression.[2][3]

Solvent System Selection Table

Polarity LevelProduct TypeRecommended Mobile PhaseModifier
Low Esters, Lipophilic AmidesHexane / EtOAcNone usually needed
Medium Pyridine AmidesDCM / MeOH (95:[1][2][3]5)1% TEA (Critical)
High Polar Amino-AmidesDCM / MeOH / NH4OH1% NH4OH
Extreme ZwitterionsAcetonitrile / Water0.1% Formic Acid (Reverse Phase)

Module C: Scavenging (Alternative to Column)

User Question: "I have a small amount of unreacted amine and hydrolyzed acid. I want to avoid a full column."

For the 5-chloro-2-methylnicotinoyl scaffold, solid-phase scavenging is highly effective due to the distinct chemical properties of the impurities.[1][2][3]

  • Removing Hydrolyzed Acid (5-chloro-2-methylnicotinic acid):

    • Resin: Carbonate-functionalized silica (e.g., Si-Carbonate).[1][2][3]

    • Action: Add 3 equivalents relative to expected acid impurity. Shake for 1 hour. Filter.

    • Mechanism: The resin binds the carboxylic acid irreversibly.

  • Removing Unreacted Amine:

    • Resin: Isocyanate resin (e.g., PS-Isocyanate).[1][2][3]

    • Action: Add 2 equivalents relative to excess amine. Shake for 2 hours.

    • Mechanism: The isocyanate reacts with the nucleophilic amine to form an insoluble urea, which is filtered off.

FAQ: Troubleshooting Specific Scenarios

Q: I see a new impurity forming on the column that wasn't there in the crude.

  • A: Halogenated pyridines can sometimes undergo nucleophilic aromatic substitution (

    
    ) if the column is too basic or if you use nucleophilic solvents (like MeOH) with strong heating. The "5-chloro" position is activated.[1][2][3][5][6] Ensure you are not heating the column and avoid leaving the compound in methanolic ammonia for extended periods.
    

Q: My yield is lower than expected, and I see a lot of "methyl ester" byproduct.

  • A: You likely quenched with Methanol while the acid chloride was still active.[3] The 2-methyl steric hindrance slows the main reaction.[1][2][3]

    • Fix: Increase reaction time or temperature (40°C) before workup.[2][3] Ensure anhydrous MeOH is used only after confirming reaction completion.

Q: The product is oiling out during recrystallization.

  • A: 5-chloro-2-methyl derivatives often have low melting points.[1][2][3]

    • Fix: Trituration is better than recrystallization.[2][3] Dissolve in minimal DCM, then slowly add Cold Diethyl Ether or Pentane while stirring rapidly. This forces the product to precipitate as a solid rather than an oil.[3]

Visualization: The Silanol Interaction

Understanding why your separation fails is key to fixing it.[2][3]

SilanolInteraction cluster_Problem Without Modifier (Streaking) cluster_Solution With TEA Modifier (Sharp Peak) Silica Silica Surface (Acidic Si-OH) Pyridine Pyridine Product (Basic N) Silica->Pyridine Strong H-Bond (Drag/Tailing) TEA TEA Modifier (Sacrificial Base) Silica->TEA Preferential Binding (Blocked Site) Pyridine->TEA No Interaction (Elutes Freely)

Caption: Mechanism of peak tailing on silica and how Triethylamine (TEA) prevents it.

References

  • BenchChem Technical Support. (2025).[2][3][8] Chromatographic Purification of Pyridine Derivatives: Mitigating Silanol Interactions. Retrieved from

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 12387730: 2-Chloro-5-methylnicotinic acid.[1][2][3] Retrieved from

  • Yilmaz, E., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[2][3][9] Organic Process Research & Development.[2][3][7] Retrieved from

  • Quick Company Patents. (2024). Processes For Preparation And Purification Of 5-Chloro-2-Nitroaniline and Related Pyridine Derivatives.[1][2][3] Patent No.[2][3][5] IN-2024-Granted.[1][2][3][5] Retrieved from

  • Meryer Chemical Technology. (2025).[2][3] Synthesis and Solubility Data for Methyl 5-chloro-2-methylnicotinate. Retrieved from

Sources

Optimization

Influence of solvent polarity on 5-Chloro-2-methylnicotinoyl chloride reactivity

Welcome to the technical support center for 5-Chloro-2-methylnicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-methylnicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent. Our focus is to bridge the gap between theoretical reactivity and practical application, with a special emphasis on the critical role of solvent polarity.

Understanding the Reactivity of 5-Chloro-2-methylnicotinoyl Chloride

5-Chloro-2-methylnicotinoyl chloride is a heterocyclic acyl chloride, a class of compounds known for their high reactivity, making them valuable intermediates in organic synthesis, particularly for the formation of amides and esters.[1] The reactivity of the acyl chloride functional group is primarily dictated by the high electrophilicity of the carbonyl carbon. This is due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[2]

The pyridine ring introduces additional electronic factors. The nitrogen atom in the pyridine ring is electron-withdrawing, which can further enhance the electrophilicity of the carbonyl carbon. However, the overall reactivity is a balance of these electronic effects and steric hindrance from the methyl group at the 2-position.

The choice of solvent is paramount in controlling the reaction pathway and minimizing side reactions. Solvents not only dissolve the reactants but can also participate in the reaction, influencing the reaction mechanism and overall success of the transformation.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with 5-Chloro-2-methylnicotinoyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product (e.g., Amide) 1. Hydrolysis of 5-Chloro-2-methylnicotinoyl chloride: This is a highly reactive compound that readily hydrolyzes in the presence of water to form the unreactive 5-Chloro-2-methylnicotinic acid.[1] 2. Protonation of the Nucleophile: The reaction with an amine nucleophile generates HCl, which can protonate the starting amine, rendering it non-nucleophilic.[1] 3. Poor Solubility of Reagents: Incomplete dissolution of the nicotinoyl chloride or the nucleophile can lead to a sluggish or incomplete reaction.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried) and use anhydrous solvents (e.g., THF, DCM, DMF).[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add a Non-Nucleophilic Base: Include a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl as it is formed.[1] If the amine nucleophile is not expensive, using it in excess can also serve this purpose. 3. Choose an Appropriate Solvent: Select a solvent in which both the acyl chloride and the nucleophile are soluble. For many amine nucleophiles, polar aprotic solvents like DMF or THF are suitable choices.[3]
Formation of a White Precipitate (Not the Product) Amine Hydrochloride Salt Formation: The HCl generated during the reaction reacts with the amine nucleophile to form an insoluble amine hydrochloride salt.[1]Purification by Washing: The desired amide product can often be separated from the amine hydrochloride salt by washing the crude product with water. The salt will dissolve in the aqueous layer, while the organic product can be extracted with an appropriate organic solvent.[1] Recrystallization can also be an effective purification method.
Starting Material is Degraded Improper Storage: Exposure to atmospheric moisture can lead to the hydrolysis of the acyl chloride over time.Store Under Anhydrous Conditions: Keep the reagent in a tightly sealed container, preferably under an inert atmosphere, and in a desiccator to protect it from moisture.
Reaction is Sluggish or Incomplete 1. Steric Hindrance: The nucleophile or the acyl chloride itself may be sterically hindered, slowing down the reaction. 2. Low Reactivity of Nucleophile: The amine or alcohol may not be sufficiently nucleophilic.1. Increase Reaction Temperature: Gently heating the reaction mixture can often overcome steric hindrance. However, be cautious as this may also promote side reactions. 2. Use a Catalyst: For less reactive nucleophiles, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.
Multiple Products Observed by TLC/LC-MS Side Reactions: Besides hydrolysis, other side reactions such as nucleophilic aromatic substitution (SNAr) on the pyridine ring can occur, especially with highly nucleophilic reagents or at elevated temperatures.[1]Control Reaction Temperature: The acyl chloride is generally more electrophilic than the positions on the pyridine ring. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the desired acylation reaction over SNAr.[1]

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reaction mechanism of 5-Chloro-2-methylnicotinoyl chloride?

A1: The reaction mechanism is highly dependent on solvent polarity.

  • In polar protic solvents (e.g., water, ethanol, methanol): These solvents can participate in the reaction, leading to solvolysis. The mechanism can proceed through an SN1-like pathway, where the solvent assists in the ionization of the acyl chloride to form a highly reactive acylium ion intermediate. This is more likely with substrates that can form a stable carbocation.[4] For acyl chlorides, a bimolecular addition-elimination pathway is also common, where one solvent molecule acts as a nucleophile and another as a general base.[5]

  • In polar aprotic solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for reactions with other nucleophiles (like amines or alcohols). They can solvate cations but do not strongly solvate anions (the nucleophile), leaving the nucleophile "naked" and more reactive.[5] This generally favors a bimolecular (SN2-like or addition-elimination) mechanism.

  • In nonpolar solvents (e.g., hexane, toluene): The solubility of the often-polar reactants can be an issue. Reactions in these solvents are typically slower and may require heating. The mechanism is generally a bimolecular process.

Q2: What is the most common side reaction when using 5-Chloro-2-methylnicotinoyl chloride with amine nucleophiles, and how can I prevent it?

A2: The most prevalent side reaction is the formation of an amine hydrochloride salt.[1] The reaction between the acyl chloride and the amine produces one equivalent of hydrogen chloride (HCl). This HCl can then react with the unreacted amine nucleophile, protonating it to form an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, leading to lower yields. To prevent this, a non-nucleophilic base like triethylamine or diisopropylethylamine should be added to the reaction mixture to neutralize the HCl as it is formed.[1]

Q3: Is there a risk of the nucleophile reacting at the chloro- or methyl-substituted positions on the pyridine ring?

A3: Yes, nucleophilic aromatic substitution (SNAr) is a potential side reaction where a strong nucleophile displaces the chlorine atom on the pyridine ring. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at elevated temperatures or with very strong nucleophiles.[1] However, the acyl chloride is significantly more electrophilic and will react preferentially under most conditions, especially at lower temperatures. Reaction at the methyl group is less common under these conditions.

Q4: What is the best way to monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting materials (acyl chloride and nucleophile) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction. Staining the TLC plate (e.g., with potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

The Role of Solvent Polarity: A Deeper Dive

The choice of solvent can dramatically influence the reaction pathway by stabilizing or destabilizing the transition states of competing mechanisms.

Qualitative Reactivity and Mechanistic Pathway in Different Solvent Classes
Solvent Class Relative Polarity Dominant Mechanism Expected Reaction Rate Key Considerations
Polar Protic (e.g., H₂O, EtOH, MeOH)HighSN1-like (ionization) or Bimolecular Addition-EliminationFast (solvolysis)Solvent acts as a nucleophile, leading to hydrolysis or esterification. Not suitable for reactions with other nucleophiles.[4]
Polar Aprotic (e.g., DMF, DMSO, CH₃CN)HighBimolecular Addition-EliminationFastIdeal for reactions with nucleophiles like amines and alcohols. Solvates the counter-ion of the nucleophile, increasing its reactivity.[5]
Nonpolar Aprotic (e.g., Toluene, Hexane)LowBimolecular Addition-EliminationSlowSolubility of reactants can be limited. Often requires higher temperatures.
Chlorinated Solvents (e.g., DCM, Chloroform)MediumBimolecular Addition-EliminationModerate to FastGood for solubility of many organic compounds. Relatively inert.

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol provides a general guideline for the reaction of 5-Chloro-2-methylnicotinoyl chloride with a primary or secondary amine.

Materials:

  • 5-Chloro-2-methylnicotinoyl chloride

  • Amine nucleophile

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1 - 1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 5-Chloro-2-methylnicotinoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

experimental_workflow

Caption: A typical experimental workflow for amide synthesis.

Reaction Mechanisms Visualized

Influence of Solvent on Reaction Pathway

The solvent plays a critical role in determining whether the reaction proceeds through a unimolecular (SN1-like) or bimolecular (addition-elimination) pathway.

reaction_mechanisms

Caption: Competing reaction pathways in different solvent types.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Octanoyl Chloride and Other Acyl Chlorides. BenchChem Technical Support.
  • Sharma, P., & Kumar, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(4), 1135-1140.
  • Chemistry Stack Exchange. (2015).
  • Reddit. (2024). Why does the acyl chloride react with the more basic NH rather than the acidic OH?. r/OrganicChemistry.
  • Der Pharma Chemica. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 6(6), 354-361.
  • Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples.
  • ResearchGate. (n.d.). Synthesis of nicotinoyl chloride.
  • Study.com. (n.d.). Solvolysis Reactions | Overview, Types & Mechanisms.
  • Chemguide. (n.d.).
  • Johnson, S. L., & Giron, D. J. (1973). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. The Journal of Organic Chemistry, 38(14), 2585-2591.
  • ECHEMI. (n.d.).
  • Royal Society of Chemistry. (n.d.). N,N'-(anthracene-1,8-diyl)dinicotinamide.
  • Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone.
  • MDPI. (2018).
  • World Journal of Pharmaceutical Research. (2023).
  • St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects.
  • MDPI. (2025). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 26(1), 123.
  • ACS Publications. (n.d.). Carbon vs. nitrogen acylation in reactions of organolithium-pyridine adducts with acid chlorides and esters.
  • University of Calgary. (n.d.).
  • BenchChem. (2025). Side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles. BenchChem Technical Support.
  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Kinetic solvent isotope effects and correlations of rates of solvolyses for α-methylthio and other substituted acetyl chlorides. (2), 347-354.
  • ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.
  • YouTube. (2019). Aromaticity of Charged and Heterocyclic Compounds.
  • Filo. (2025). The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b...
  • MDPI. (2021). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis.
  • Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2016). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science, 7(9), 5896-5904.
  • Reddit. (2021).
  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
  • AIR Unimi. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Advanced Industrial and Engineering Polymer Research.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.

Sources

Troubleshooting

Effective work-up procedures for quenching 5-Chloro-2-methylnicotinoyl chloride

Technical Support Center: 5-Chloro-2-methylnicotinoyl Chloride Subject: Effective Work-up and Quenching Procedures Document ID: TSC-5CMNC-001 Status: Active Last Updated: February 19, 2026 Emergency Safety Directives WAR...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-methylnicotinoyl Chloride

Subject: Effective Work-up and Quenching Procedures Document ID: TSC-5CMNC-001 Status: Active Last Updated: February 19, 2026

Emergency Safety Directives

WARNING: HIGH REACTIVITY ALERT 5-Chloro-2-methylnicotinoyl chloride is a moisture-sensitive acyl chloride. Improper quenching can lead to:

  • Violent Exotherms: Rapid hydrolysis releases significant heat.

  • Pressure Events: Generation of HCl gas and CO₂ (if carbonate bases are used) can rupture closed vessels.

  • Corrosive Aerosols: Mist containing HCl and pyridine salts can damage respiratory tissues.

Immediate Action Required:

  • Never add water directly to the neat acid chloride.

  • Always dilute the reagent in an inert solvent (DCM, Toluene, THF) before quenching.

  • Ventilation: All procedures must be performed in a functioning fume hood.[1][2]

The Chemistry of Quenching

To troubleshoot effectively, you must understand the underlying mechanism. Unlike standard benzoyl chlorides, the pyridine ring in this molecule acts as an internal base, creating complex solubility behaviors during work-up.

Mechanistic Pathway & Thermodynamics

The quenching process involves the nucleophilic attack of water (or alcohol) on the carbonyl carbon. The 5-chloro substituent acts as an electron-withdrawing group (EWG), making the carbonyl carbon highly electrophilic and increasing the rate of hydrolysis compared to unsubstituted nicotinoyl chlorides.

QuenchingMechanism Start 5-Chloro-2-methyl- nicotinoyl chloride Inter Tetrahedral Intermediate Start->Inter + Nucleophilic Attack Water H₂O (Quench) Water->Inter Prod 5-Chloro-2-methyl- nicotinic acid Inter->Prod - Cl⁻ elimination HCl HCl Gas/Solvated Inter->HCl Salt Pyridinium HCl Salt (Water Soluble) Prod->Salt + HCl (Internal Buffering) HCl->Salt

Figure 1: Hydrolysis mechanism showing the formation of the pyridinium salt, which complicates phase separation.

Standard Operating Procedures (SOPs)

Protocol A: Quenching Excess Reagent (Post-Reaction)

Use this when the acid chloride was used as a reagent to form an amide or ester, and you need to destroy the excess.

StepActionTechnical Rationale
1 Dilution Dilute the reaction mixture with DCM (Dichloromethane) or Toluene (ratio 1:5 v/v). Why: Heat sink to absorb exotherm.
2 Cooling Cool the vessel to 0°C – 5°C using an ice bath.
3 Scavenging Add 3.0 equivalents of Morpholine or Dimethylamine (if compatible with product) OR a saturated NaHCO₃ solution .
4 Controlled Addition Add the quencher dropwise. Note: If using NaHCO₃, expect vigorous bubbling (CO₂).
5 Phase Split The excess reagent converts to the water-soluble acid salt (or amide). Wash the organic layer with 1M NaHCO₃, then Brine.
Protocol B: Bulk Disposal/Destruction

Use this to safely dispose of a bottle of degraded or expired reagent.

  • Setup: 3-neck flask, reflux condenser, addition funnel, nitrogen sweep to a caustic scrubber (NaOH trap).

  • Solvent: Charge flask with 10 volumes of 10% NaOH solution. Cool to 0°C.[3]

  • Addition: Dissolve the acid chloride in Toluene (1:1 ratio). Add this solution slowly to the caustic mixture.

  • Result: The acid chloride hydrolyzes to the sodium salt of 5-chloro-2-methylnicotinic acid, which stays in the aqueous layer.

Troubleshooting Guide (FAQ)

Q1: I quenched the reaction with water, but my product is missing from the organic layer. Where is it? Diagnosis: The product likely contains a basic nitrogen (pyridine ring) or you formed the free acid. The Fix:

  • The Problem: In acidic media (generated by the HCl byproduct), the pyridine nitrogen protonates, becoming highly water-soluble.

  • The Solution: You must adjust the pH of the aqueous layer.[2]

    • Target pH: Adjust aqueous layer to pH 7–8 using Saturated NaHCO₃.

    • Action: Re-extract with DCM or Ethyl Acetate. At neutral pH, the pyridine is deprotonated and returns to the organic phase.

Q2: Upon adding bicarbonate, the reaction erupted (foamed over). How do I prevent this? Diagnosis: Uncontrolled release of CO₂ and heat. The Fix:

  • Pre-Quench Step: If you used Thionyl Chloride (SOCl₂) to generate the reagent, you likely have residual SOCl₂. This reacts violently with water.[2]

  • Procedure: Before quenching, perform an azeotropic distillation with Toluene (2x) on a rotovap to strip residual SOCl₂ and HCl.

  • Alternative Base: Use 2M NaOH instead of bicarbonate to avoid CO₂ generation (no gas evolution), provided your product is stable to base.

Q3: I see a thick emulsion during the aqueous work-up. It won't separate. Diagnosis: Formation of fine pyridinium salts or amphoteric precipitates. The Fix:

  • Filtration: The "emulsion" is often suspended solid (the zwitterionic acid). Filter the biphasic mixture through a Celite pad.

  • Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous phase, forcing organics out (Salting-out effect).

  • Solvent Switch: If using DCM, try adding a small amount of Methanol (5%) to break surface tension, or switch to 2-MeTHF.

Q4: The LC-MS shows a mass corresponding to the methyl ester, but I didn't add methanol. Diagnosis: Solvolysis by solvent stabilizers. The Fix:

  • Source: Did you use non-anhydrous DCM? Commercial DCM often contains small amounts of ethanol or methanol as stabilizers (amylene is preferred for acid chlorides).

  • Prevention: Always use anhydrous, unstabilized solvents or solvents stabilized with amylene for acid chloride reactions.

Work-up Logic Flow

Use this decision tree to determine the correct isolation path.

WorkupLogic Start Reaction Complete (Acid Chloride Consumed?) CheckSOCl2 Was SOCl₂ used? Start->CheckSOCl2 Strip Azeotrope with Toluene (Remove SOCl₂) CheckSOCl2->Strip Yes Quench Cool to 0°C Add Sat. NaHCO₃ CheckSOCl2->Quench No Strip->Quench PhaseSep Phase Separation Quench->PhaseSep Acidic Aqueous Phase (Acidic) Contains Pyridinium Salts PhaseSep->Acidic Aqueous Layer Final Combine Organics Dry & Concentrate PhaseSep->Final Organic Layer Neutralize Adjust to pH 7-8 (Deprotonate Pyridine) Acidic->Neutralize Extract Extract with DCM/EtOAc Neutralize->Extract Extract->Final

Figure 2: Decision tree for maximizing recovery of pyridine-based derivatives.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedures for acid chloride handling and quenching).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic insight into nucleophilic acyl substitution on pyridine rings).

  • Sigma-Aldrich. Technical Bulletin: Handling Moisture Sensitive Reagents. (General safety protocols for acid chlorides).

  • Organic Syntheses. Coll. Vol. 3, p. 167 (1955). Nicotinoyl Chloride Hydrochloride. (Specific precedent for nicotinoyl chloride preparation and handling).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2782522, 5-Chloro-2-methylnicotinic acid. (Physical properties and hydrolysis product data).

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 5-Chloro-2-methylnicotinoyl chloride vs. other nicotinoyl chlorides

Executive Summary In the landscape of pyridine-based electrophiles, 5-Chloro-2-methylnicotinoyl chloride (5-Cl-2-Me-NC) represents a unique kinetic intersection. Unlike unsubstituted nicotinoyl chloride, which is prone t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pyridine-based electrophiles, 5-Chloro-2-methylnicotinoyl chloride (5-Cl-2-Me-NC) represents a unique kinetic intersection. Unlike unsubstituted nicotinoyl chloride, which is prone to rapid, often uncontrolled hydrolysis and self-condensation, 5-Cl-2-Me-NC exhibits a "Steric-Electronic Paradox."

The 5-chloro substituent (electron-withdrawing) theoretically increases the electrophilicity of the carbonyl carbon. However, the 2-methyl substituent (steric bulk) exerts a significant ortho-effect, shielding the carbonyl from nucleophilic attack.

Key Takeaway: 5-Cl-2-Me-NC is less prone to background hydrolysis than its unsubstituted counterparts but requires higher activation energy (heat or catalysis) to drive amidation to completion, particularly with hindered nucleophiles. This guide provides the comparative data and optimized protocols required to harness this reactivity profile effectively.

Structural Analysis & Theoretical Reactivity

To understand the performance differences, we must decouple the electronic and steric vectors acting on the acyl chloride moiety.

The "Push-Pull" Reactivity Model
  • Electronic Activation (The "Pull"):

    • The Chlorine atom at the C5 position exerts a negative inductive effect (-I).

    • This pulls electron density away from the pyridine ring, and by extension, the carbonyl carbon.[1]

    • Result: The carbonyl carbon is more electron-deficient (electrophilic) than in unsubstituted nicotinoyl chloride.

  • Steric Shielding (The "Push"):

    • The Methyl group at the C2 position is physically adjacent to the carbonyl (C3).

    • This creates a steric clash that distorts the optimal Bürgi-Dunitz trajectory (107°) required for a nucleophile to attack the carbonyl.

    • Result: The rate of initial nucleophilic addition is kinetically retarded.

Comparative Reactivity Table
FeatureNicotinoyl Chloride 2-Chloronicotinoyl Chloride 5-Chloro-2-methylnicotinoyl Chloride
Carbonyl Electrophilicity HighVery High (Inductive effect of 2-Cl)High (Inductive effect of 5-Cl)
Steric Hindrance LowMedium (Cl radius < Me radius)High (Methyl group is bulky)
Hydrolysis Rate Rapid (Violent)RapidModerate (Sterically slowed)
SNAr Side Reactions LowHigh (2-Cl is a good leaving group)Low (2-Me blocks SNAr)
Primary Application General AmidationScaffolds requiring 2-substitutionStable, selective kinase inhibitor synthesis

Visualization of Reactivity Logic

The following diagram illustrates the decision logic for optimizing reactions with this specific intermediate.

ReactivityLogic cluster_legend Mechanism Key Start Substrate: 5-Chloro-2-methylnicotinoyl Chloride Nucleophile Select Nucleophile Type Start->Nucleophile PrimaryAmine Primary Amine (Unencumbered) Nucleophile->PrimaryAmine SecAmine Secondary/Hindered Amine Nucleophile->SecAmine StericGate 2-Methyl Steric Gate Slows Approach PrimaryAmine->StericGate Minor Impact SecAmine->StericGate Major Impact Cond1 Standard Conditions (0°C to RT, DCM/THF) ElectronicBoost 5-Chloro Electronic Boost Stabilizes Tetrahedral Intermediate Cond1->ElectronicBoost Cond2 Forcing Conditions (Reflux, Toluene/DMF cat.) Cond2->ElectronicBoost StericGate->Cond1 Low Barrier StericGate->Cond2 High Barrier Product Target Amide/Ester ElectronicBoost->Product Fast Collapse key1 Green: Standard Protocol key2 Red: Modified Protocol

Figure 1: Decision matrix for reaction condition optimization based on nucleophile steric profile.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-methylnicotinoyl Chloride

For converting the carboxylic acid precursor (CAS 66909-30-6) to the acid chloride.

Rationale: Thionyl chloride (


) is common, but Oxalyl chloride (

) is preferred here. The 2-methyl group makes the removal of residual thionyl species difficult. Oxalyl chloride allows for milder conditions and cleaner byproducts (CO,

).

Reagents:

  • 5-Chloro-2-methylnicotinic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • Dichloromethane (DCM), anhydrous[2]

Step-by-Step:

  • Suspension: Suspend the acid in anhydrous DCM (5 mL/mmol) under nitrogen atmosphere.

  • Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, which is essential to overcome the steric barrier of the 2-methyl group.

  • Addition: Add oxalyl chloride dropwise at 0°C.

  • Evolution: Allow to warm to Room Temperature (RT). Stir until gas evolution ceases (approx. 2-4 hours). Observation: The reaction may be slower than unsubstituted nicotinic acid due to sterics.

  • Concentration: Evaporate solvent in vacuo. Co-evaporate with toluene (2x) to remove traces of oxalyl chloride.

  • Storage: Use immediately or store under Argon. The product is a moisture-sensitive solid/oil.

Protocol B: Optimized Amidation (The "Steric Scavenger" Method)

For coupling with secondary amines or anilines.

Rationale: The 2-methyl group creates a "steric pocket." Standard bases like Triethylamine (


) can sometimes be too small and compete as nucleophiles or fail to deprotonate efficiently in the crowded transition state. DIPEA (Hünig's base)  is preferred due to its bulk.

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous THF or DCM.

  • Cooling: Cool to 0°C.

  • Addition: Add a solution of 5-Chloro-2-methylnicotinoyl chloride (1.1 equiv) in the same solvent dropwise.

  • Thermal Ramp:

    • For Primary Amines: Warm to RT and stir for 1 hour.

    • For Anilines/Secondary Amines: Warm to RT, then heat to 40-50°C for 2-3 hours. The thermal boost is required to overcome the rotational barrier imposed by the 2-methyl group.

  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Safety & Stability Profile

  • Hydrolysis: While the 2-methyl group slows hydrolysis slightly compared to nicotinoyl chloride, it still reacts violently with water , releasing HCl gas and generating the parent acid.

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).

  • Incompatibility: Incompatible with strong oxidizers and alcohols (unless esterification is intended).

Storage Recommendation: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt form (if available) is significantly more stable than the free base acid chloride.

References

  • Synthesis of 5-Chloro-2-methylnicotinic acid derivatives

    • Source: PubChem Compound Summary for CID 12387730.[3]

    • URL:[Link]

  • Mechanistic Insights on Pyridine Reactivity (Steric vs Electronic)

    • Source: "Pyridine Modifications Regulate Electronics and Reactivity." Dalton Transactions (via NIH).
    • URL:[Link]

  • General Protocol for Hindered Acid Chlorides

    • Source: Organic Syntheses, Coll.[4] Vol. 10, p.207 (2004). "Acid Chlorides from Carboxylic Acids with Oxalyl Chloride."

    • URL:[Link]

  • Safety Data & Handling (Nicotinoyl Chlorides): Source: Fisher Scientific SDS - 2-Chloronicotinoyl chloride (Analogous hazards).

Sources

Comparative

A Researcher's Guide to Amide Bond Formation: Viable Alternatives to 5-Chloro-2-methylnicotinoyl Chloride

For researchers and professionals in drug development and synthetic chemistry, the construction of amide bonds is a cornerstone of molecular design. The traditional route via acyl chlorides, such as 5-Chloro-2-methylnico...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the construction of amide bonds is a cornerstone of molecular design. The traditional route via acyl chlorides, such as 5-Chloro-2-methylnicotinoyl chloride, is a well-established and often high-yielding method. However, the high reactivity of acyl chlorides can be a double-edged sword, leading to challenges with sensitive substrates, stringent reaction conditions, and the generation of corrosive byproducts. This guide provides an in-depth technical comparison of viable alternatives to 5-Chloro-2-methylnicotinoyl chloride, focusing on methods that start from the more stable and versatile precursor, 5-Chloro-2-methylnicotinic acid. We will explore the mechanistic nuances, provide field-proven insights, and present detailed experimental protocols to empower you to make informed decisions for your specific synthetic routes.

The Central Challenge: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature. The primary hurdle is the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. 5-Chloro-2-methylnicotinoyl chloride represents the pre-activated form, offering a highly electrophilic carbonyl carbon for nucleophilic attack by an amine. Our exploration of alternatives will, therefore, focus on in-situ activation methods of 5-Chloro-2-methylnicotinic acid.

The Traditional Approach: The Acyl Chloride Route

The use of 5-Chloro-2-methylnicotinoyl chloride, prepared from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, is a robust method for amide synthesis.[1][2] The high reactivity of the acyl chloride ensures rapid and often complete conversion.

Experimental Protocol: Synthesis of 5-Chloro-2-methylnicotinoyl chloride and Subsequent Amidation

Part A: Synthesis of 5-Chloro-2-methylnicotinoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Chloro-2-methylnicotinic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (2.0 eq) dropwise at room temperature.[2] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 5-Chloro-2-methylnicotinoyl chloride is often used directly in the next step without further purification.

Part B: Amidation using 5-Chloro-2-methylnicotinoyl chloride

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 5-Chloro-2-methylnicotinoyl chloride in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Fig. 1: Workflow for amide synthesis via the acyl chloride route.

Viable Alternatives: In-Situ Activation with Coupling Reagents

Modern synthetic chemistry has seen a surge in the development and application of coupling reagents that facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. These reagents obviate the need for the preparation and isolation of the often-unstable acyl chloride.

Carbodiimide-Mediated Coupling: EDC with HOBt

Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used for their efficiency and the ease of removal of the urea byproduct.[3] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it suppresses racemization in chiral substrates and increases coupling efficiency by forming a more reactive HOBt-ester intermediate.[4]

Mechanism of Action:

  • EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt rapidly reacts with this intermediate to form an active HOBt-ester, releasing the urea byproduct.

  • The amine then reacts with the HOBt-ester to form the desired amide, regenerating HOBt.

Fig. 2: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: EDC/HOBt Coupling

  • Dissolve 5-Chloro-2-methylnicotinic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in a suitable aprotic solvent such as DMF or dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (2-3 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Uronium/Aminium Salt-Based Coupling: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates and for minimizing racemization.[5][6][7][8] It is often the reagent of choice when other methods fail.

Mechanism of Action:

  • In the presence of a base, the carboxylic acid is deprotonated.

  • The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.

  • The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion then attacks the isouronium salt to generate a highly reactive OAt-active ester.

  • The amine undergoes nucleophilic attack on the active ester to yield the amide product.

Fig. 3: Simplified mechanism of HATU mediated amide coupling.

Experimental Protocol: HATU Coupling

  • In a round-bottom flask, dissolve 5-Chloro-2-methylnicotinic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) to the solution and stir for a few minutes to pre-activate the acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by a dilute base and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Comparative Analysis

Feature5-Chloro-2-methylnicotinoyl chlorideEDC/HOBtHATU
Reactivity Very HighHighVery High
Reaction Time Typically 1-4 hoursTypically 12-24 hoursTypically 1-4 hours
Substrate Scope Broad, but may not be suitable for sensitive functional groupsGood, generally well-toleratedExcellent, especially for hindered substrates
Racemization Risk Low for this specific substrateLow, suppressed by HOBtVery Low
Byproducts HCl, SO₂ (if using SOCl₂)Water-soluble ureaWater-soluble byproducts
Ease of Use Requires a separate step for acyl chloride synthesis; moisture sensitiveOne-pot procedureOne-pot procedure
Cost Reagents are generally inexpensiveModerately pricedMore expensive

Catalytic Alternatives: The Future of Amide Synthesis

Emerging research focuses on catalytic methods for direct amide bond formation, which are highly atom-economical and environmentally friendly.[9] Boronic acid catalysts, for instance, have shown promise in promoting the direct condensation of carboxylic acids and amines.[10][11][12] While specific examples with 5-Chloro-2-methylnicotinic acid are not yet widely reported, this represents a promising area for future exploration. The general principle involves the formation of a reactive acylboronate intermediate that is then susceptible to nucleophilic attack by the amine.

Conclusion

While the use of 5-Chloro-2-methylnicotinoyl chloride remains a valid and powerful strategy for the synthesis of its corresponding amides, a range of effective and milder alternatives are readily available. For routine amide synthesis with good yields, the EDC/HOBt system offers a reliable and cost-effective one-pot solution. When faced with sterically demanding substrates or a high risk of side reactions, the superior reactivity and low racemization potential of HATU make it an excellent, albeit more expensive, choice. The decision of which route to employ will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, scale, cost considerations, and the desired purity of the final product. As the field of organic synthesis continues to evolve, catalytic methods will likely play an increasingly important role in the sustainable and efficient construction of amide bonds.

References

  • Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.
  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google Patents. (2012). Preparing method of 5-methylnicotinicacid.
  • Wikipedia. (2024). Thionyl chloride. Retrieved from [Link]

  • Sheppard, T. D., & Whiting, A. (2020). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 11(1), 5-13.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Park, J., Lee, S., & Hong, S. (2022). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 20(31), 6245-6251.
  • Google Patents. (2012). Preparing method of 5-methylnicotinicacid.
  • Aapptec. Coupling Reagents. Retrieved from [Link]

  • Whiting, A., & Sheppard, T. D. (2024).
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments, (89), e51747.
  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 77, 121.
  • Lan, X., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • Oxyma-Based Amide and Peptide Synthesis. (2016). Organic Syntheses, 93, 21-34.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Google Patents. (1999). Preparation of 3,5-lutidine.
  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Iranian Chemical Society, 16(11), 2447-2475.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2016). RSC Advances, 6(1), 1-6.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Brickner, S. J., et al. (2001). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. The Journal of Organic Chemistry, 66(16), 5487-5495.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

  • Google Patents. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-2-methylnicotinoyl Chloride and Its Synthetic Precursors and Products

Introduction: The Role of Acyl Chlorides in Modern Drug Discovery In the landscape of pharmaceutical development and medicinal chemistry, the nicotinoyl chloride scaffold is a privileged structural motif, serving as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Acyl Chlorides in Modern Drug Discovery

In the landscape of pharmaceutical development and medicinal chemistry, the nicotinoyl chloride scaffold is a privileged structural motif, serving as a critical building block for a diverse range of therapeutic agents. Among these, 5-Chloro-2-methylnicotinoyl chloride stands out as a highly reactive and versatile intermediate. Its strategic substitution pattern—a chloro group for modulating electronic properties and a methyl group for steric influence—makes it an ideal precursor for synthesizing complex molecules, including agonists and antagonists for various receptors.

The efficacy and safety of a final active pharmaceutical ingredient (API) are inextricably linked to the purity and structural integrity of its intermediates. For a reactive species like 5-Chloro-2-methylnicotinoyl chloride, which is often synthesized and used immediately in subsequent reactions, rapid and unambiguous characterization is paramount. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to identify and assess the purity of 5-Chloro-2-methylnicotinoyl chloride. We will compare its spectral data against its common synthetic precursor, 5-chloro-2-methylnicotinic acid, and a representative reaction product, methyl 5-chloro-2-methylnicotinate, to provide researchers with a clear analytical roadmap for this synthetic pathway.

The Spectroscopic Fingerprint: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. A robust characterization of 5-Chloro-2-methylnicotinoyl chloride and its derivatives relies on the synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and together they form a self-validating analytical system.

Infrared (IR) Spectroscopy: Probing Functional Group Transformations

IR spectroscopy is the fastest and most direct method for confirming the conversion of a carboxylic acid to an acyl chloride. The key is monitoring the high-frequency carbonyl (C=O) stretching region.

  • Expertise & Causality: The transformation from a carboxylic acid to an acyl chloride involves replacing a hydroxyl (-OH) group with a highly electronegative chlorine atom. This has two major effects on the IR spectrum:

    • Disappearance of the -OH Stretch: The broad O-H stretching band of the carboxylic acid, typically found between 2500-3300 cm⁻¹, completely disappears.

    • High-Frequency Shift of the C=O Stretch: The inductive electron-withdrawing effect of the chlorine atom shortens and strengthens the C=O bond.[1] This results in a significant increase in its stretching frequency, moving it into the characteristic region for acyl chlorides, around 1775-1815 cm⁻¹.[1][2] For aromatic or conjugated systems, this peak may appear slightly lower, in the 1760-1780 cm⁻¹ range.[2]

The workflow for this analysis is straightforward, making it an ideal in-process control.

cluster_0 IR Analysis Workflow A Sample Preparation (Neat liquid/solid on ATR crystal) B Acquire Background Spectrum (Clean ATR crystal) A->B C Acquire Sample Spectrum B->C D Data Processing (Baseline correction) C->D E Identify Key Peaks (C=O, O-H regions) D->E

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Comparative IR Data Summary
CompoundKey IR Absorption Bands (cm⁻¹)Interpretation
5-Chloro-2-methylnicotinic Acid~3000 (broad), ~1710 (sharp)O-H stretch of the carboxylic acid; C=O stretch of the dimerized acid.
5-Chloro-2-methylnicotinoyl Chloride ~1775 (very sharp, strong) Characteristic C=O stretch of an aromatic acyl chloride.[1][2] Absence of broad O-H stretch.
Methyl 5-chloro-2-methylnicotinate~1725 (sharp, strong)C=O stretch of the aromatic ester, at a lower frequency than the acyl chloride.[1]

This clear shift in the carbonyl frequency provides definitive evidence of the chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

  • Expertise & Causality: The protons on the pyridine ring are in a deshielded environment due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The positions of the chloro and methyl substituents create a specific splitting pattern for the two remaining aromatic protons. The methyl protons will appear as a sharp singlet in the upfield region.

  • Expertise & Causality: ¹³C NMR allows for the direct observation of the molecule's carbon skeleton. The carbonyl carbon of the acyl chloride is highly deshielded and appears far downfield, typically between 165-175 ppm.[3] The aromatic carbons appear in the 120-160 ppm range, with their precise shifts influenced by the attached substituents.[4] Quaternary carbons (those with no attached protons, such as C2, C3, and C5) often exhibit weaker signals, which can be a useful diagnostic tool.[5][6]

Comparative NMR Data Summary (Predicted/Reference Shifts in CDCl₃)
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Chloro-2-methylnicotinic Acid~10-12 (s, 1H, COOH), 8.5 (d, 1H), 8.1 (d, 1H), 2.6 (s, 3H)~168 (C=O), ~155 (C-Cl), ~150 (C-CH₃), ~140 (CH), ~125 (CH), ~20 (CH₃)
5-Chloro-2-methylnicotinoyl Chloride 8.6 (d, 1H), 8.2 (d, 1H), 2.7 (s, 3H) ~169 (C=O), ~157 (C-Cl), ~152 (C-CH₃), ~142 (CH), ~127 (CH), ~22 (CH₃)
Methyl 5-chloro-2-methylnicotinate[7][8]8.4 (d, 1H), 7.9 (d, 1H), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H)~166 (C=O), ~154 (C-Cl), ~149 (C-CH₃), ~138 (CH), ~126 (CH), 52.6 (OCH₃), 21.5 (CH₃)

The disappearance of the acidic proton in ¹H NMR and the characteristic shifts of the carbonyl and aromatic carbons in ¹³C NMR provide a comprehensive structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Expertise & Causality: For halogenated compounds, MS is particularly powerful. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for any chlorine-containing ion. The molecular ion (M⁺) will appear as two peaks, M and M+2, with a relative intensity of roughly 3:1, unequivocally confirming the presence of one chlorine atom.[9][10]

  • Trustworthiness: The primary fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion (R-CO⁺).[11] This fragment will typically be the base peak in the spectrum and will lack the chlorine isotopic pattern, providing a self-validating piece of evidence for the structure.

cluster_1 Key MS Fragmentation Pathway A [M]+• 5-Chloro-2-methylnicotinoyl chloride m/z = 175/177 (3:1) B [M - Cl]+• 5-Chloro-2-methylnicotinoyl acylium ion m/z = 140 A->B - •Cl C Loss of CO [M - Cl - CO]+• 5-Chloro-2-methylpyridine ion m/z = 112 B->C - CO

Caption: Primary fragmentation of 5-Chloro-2-methylnicotinoyl chloride in EI-MS.

Comparative MS Data Summary
CompoundMolecular Ion (m/z)Key Fragments (m/z)
5-Chloro-2-methylnicotinic Acid171/173 (3:1)154/156 ([M-OH]⁺), 126/128 ([M-COOH]⁺)
5-Chloro-2-methylnicotinoyl Chloride 175/177 (3:1) 140 ([M-Cl]⁺, often base peak), 112 ([M-Cl-CO]⁺)
Methyl 5-chloro-2-methylnicotinate[7]185/187 (3:1)154/156 ([M-OCH₃]⁺), 126/128 ([M-COOCH₃]⁺)

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

  • Causality Check: A successful measurement is confirmed by the presence of sharp, well-defined peaks and a stable baseline. The background spectrum corrects for atmospheric CO₂ and H₂O.

Protocol 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[12] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its well-characterized residual solvent peaks.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at 77.16 ppm.

Protocol 3: Electron Ionization - Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a Gas Chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight, paying close attention to the M/M+2 isotopic pattern for chlorine. Identify the base peak and other significant fragments to corroborate the proposed structure.

Conclusion

The successful synthesis and utilization of 5-Chloro-2-methylnicotinoyl chloride hinge on rigorous analytical confirmation. This guide demonstrates that a combined spectroscopic approach provides a robust and self-validating system for its characterization. IR spectroscopy offers a rapid check for the critical acyl chloride functional group. NMR spectroscopy provides an unambiguous map of the molecule's C-H framework, distinguishing it from precursors and side products. Finally, Mass Spectrometry confirms the molecular weight and, through its unique isotopic signature and fragmentation pattern, provides definitive proof of the elemental composition. By employing these techniques in a comparative and logical workflow, researchers in drug development can proceed with confidence in the quality and identity of this vital chemical intermediate.

References

  • McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Available from: [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • Eller, K. D., et al. (2021). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A. Available from: [Link]

  • Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Available from: [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry. Available from:

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023, April 27). Synthesis, Characterization and Evaluation of Some Novel N- Phenyl Nicotinamide Derivatives. Available from: [Link]

  • PubChem. (n.d.). Nicotinoyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available from: [Link]

  • ChemHelpASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available from: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available from: [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methylnicotinate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. Available from: [Link]

  • PubMed. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Available from: [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Available from: [Link]

  • Sciencemadness.org. (2016, June 22). Reagents for the preparation of acid chlorides: pros and cons. Available from: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Available from: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. University of Washington. Available from: [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Available from: [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available from: [Link]

  • European Commission. (2009, December 8). Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazol-3(2H)-one with magnesium chloride and magnesium nitrate. Available from: [Link]

  • PubMed Central. (n.d.). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Available from: [Link]

  • Environmental Analysis Health and Toxicology. (2020, June 4). Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one/2-methylisothiazol-3(2H)-one. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023, June 4). Development and validation of UV spectroscopic method for estimation of methylisothiazolinone in. Available from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). 3(2H)-Isothiazolone, 5-chloro-2-methyl-: Human health tier II assessment. Available from: [Link]

Sources

Comparative

A Comparative Guide to the 1H and 13C NMR Spectra of 5-Chloro-2-methylnicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the precise characterization of molecular structures is paramount. Nicotinoyl chlorides and th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise characterization of molecular structures is paramount. Nicotinoyl chlorides and their derivatives are a significant class of intermediates, valued for their role in the synthesis of a wide array of biologically active molecules. Among these, 5-Chloro-2-methylnicotinoyl chloride stands out as a key building block. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and the unambiguous identification of its downstream products.

This guide provides an in-depth interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-methylnicotinoyl chloride. In the absence of readily available experimental spectra for this specific compound, this analysis is built upon established NMR principles and comparative data from structurally analogous compounds. To provide a tangible reference point, we will compare these predictions with the experimental NMR data of a commercially available and structurally related acyl chloride, benzoyl chloride. This comparative approach will highlight the key spectral features influenced by the substituted pyridine ring.

Predicted NMR Spectra of 5-Chloro-2-methylnicotinoyl chloride

The structure of 5-Chloro-2-methylnicotinoyl chloride, with its unique arrangement of substituents on the pyridine ring, gives rise to a distinct NMR fingerprint. The electron-withdrawing nature of the chlorine atom and the acyl chloride group, coupled with the electron-donating effect of the methyl group, creates a specific electronic environment for each proton and carbon atom.

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons and two doublets for the aromatic protons on the pyridine ring.

  • Methyl Protons (C2-CH₃): This signal is predicted to appear as a singlet in the upfield region, likely around 2.6-2.8 ppm . The downfield shift from a typical aromatic methyl group (around 2.3-2.5 ppm) is due to the influence of the adjacent electron-withdrawing nitrogen atom and the overall electron-poor nature of the pyridine ring.

  • Aromatic Protons (H4 and H6): The two protons on the pyridine ring are not chemically equivalent and will appear as two distinct signals. They will exhibit a small long-range coupling (typically 2-3 Hz), appearing as doublets.

    • H4: This proton is situated between the chlorine and the acyl chloride group. The strong electron-withdrawing effects of these adjacent groups will significantly deshield this proton, shifting its signal downfield. It is predicted to resonate at approximately 8.2-8.4 ppm .

    • H6: This proton is adjacent to the nitrogen atom and the chlorine atom. The deshielding effect of the nitrogen will be pronounced. Its signal is predicted to be in the range of 8.6-8.8 ppm .

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum is anticipated to display seven unique signals, corresponding to the seven carbon atoms in the molecule.

  • Methyl Carbon (C2-CH₃): This carbon will be the most shielded, appearing at the highest field, estimated to be around 20-25 ppm .

  • Aromatic Carbons (C3, C4, C5, C6): The chemical shifts of these carbons are influenced by the attached substituents and their position relative to the nitrogen atom.

    • C2: This carbon, bonded to the methyl group and the nitrogen atom, is expected to be significantly downfield due to the electronegativity of the nitrogen. A predicted range is 158-162 ppm .

    • C3: This carbon is attached to the acyl chloride group and is expected to be deshielded, with a predicted chemical shift of 135-139 ppm .

    • C4: Situated between the two electron-withdrawing chloro and acyl chloride groups, this carbon will be deshielded, likely appearing around 138-142 ppm .

    • C5: The carbon bearing the chlorine atom will experience a direct deshielding effect, with a predicted chemical shift in the range of 130-134 ppm .

    • C6: This carbon, adjacent to the nitrogen, will be significantly deshielded, with an estimated chemical shift of 150-154 ppm .

  • Carbonyl Carbon (-COCl): The carbonyl carbon of the acyl chloride group is characteristically found far downfield. It is predicted to resonate in the region of 168-172 ppm .

A Comparative Analysis with Benzoyl Chloride

To contextualize the predicted spectral features of 5-Chloro-2-methylnicotinoyl chloride, a comparison with the experimental data of benzoyl chloride is instructive.

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
5-Chloro-2-methylnicotinoyl chloride (Predicted) ~2.7 (s, 3H, CH₃)~8.3 (d, 1H, H4)~8.7 (d, 1H, H6)~22 (CH₃)~132 (C5)~137 (C3)~140 (C4)~152 (C6)~160 (C2)~170 (-COCl)
Benzoyl Chloride (Experimental) [1][2]~7.5-7.6 (m, 2H, meta-H)~7.6-7.7 (m, 1H, para-H)~8.1-8.2 (m, 2H, ortho-H)~128.8 (meta-C)~130.3 (ortho-C)~133.7 (ipso-C)~135.2 (para-C)~169.0 (-COCl)

This comparison highlights several key points:

  • Aromatic Proton Shifts: The aromatic protons of 5-Chloro-2-methylnicotinoyl chloride are predicted to be significantly further downfield than those of benzoyl chloride. This is a direct consequence of the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which reduces the electron density on the aromatic protons.

  • Carbonyl Carbon Shift: The predicted chemical shift of the carbonyl carbon in 5-Chloro-2-methylnicotinoyl chloride is slightly upfield compared to that of benzoyl chloride. This may be attributed to the complex interplay of electronic effects from the substituents on the pyridine ring.

  • Ring Carbon Shifts: The carbon atoms of the pyridine ring in the target molecule exhibit a wider range of chemical shifts compared to the benzene ring of benzoyl chloride, reflecting the more complex electronic environment created by the nitrogen atom and the various substituents.

Experimental Protocols

NMR Sample Preparation
  • Accurately weigh approximately 10-20 mg of the compound (e.g., 5-Chloro-2-methylnicotinoyl chloride or benzoyl chloride).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, a common solvent for these types of compounds) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Logical Workflow for Spectral Interpretation

The process of interpreting and comparing NMR spectra follows a logical progression from initial data acquisition to final structural confirmation.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Interpretation A Sample Preparation B NMR Spectrometer Setup A->B C 1H and 13C Data Acquisition B->C D Chemical Shift Analysis C->D E Integration and Multiplicity Analysis (1H) D->E F Peak Assignment E->F G Prediction for Target Molecule (5-Chloro-2-methylnicotinoyl chloride) F->G I Side-by-Side Data Comparison G->I H Experimental Data of Alternative (Benzoyl Chloride) H->I J Structural Elucidation and Confirmation I->J

Caption: Workflow for NMR spectral interpretation and comparison.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 5-Chloro-2-methylnicotinoyl chloride provide a valuable tool for its identification and for monitoring its reactions. The distinct chemical shifts of the methyl and aromatic protons, as well as the unique signals for each carbon atom, create a clear spectral fingerprint. The comparison with benzoyl chloride effectively illustrates the significant influence of the substituted pyridine ring on the electronic environment of the molecule. This guide serves as a foundational resource for researchers working with this important chemical intermediate, enabling more efficient and accurate structural analysis in their synthetic endeavors.

References

Sources

Validation

Comparison Guide: Thionyl Chloride vs. Oxalyl Chloride for 5-Chloro-2-methylnicotinoyl Chloride Synthesis

[1][2] Part 1: Executive Summary In the synthesis of 5-Chloro-2-methylnicotinoyl chloride from its corresponding carboxylic acid, the choice between Thionyl Chloride ( ) and Oxalyl Chloride ( ) is rarely a matter of simp...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary

In the synthesis of 5-Chloro-2-methylnicotinoyl chloride from its corresponding carboxylic acid, the choice between Thionyl Chloride (


)  and Oxalyl Chloride (

)
is rarely a matter of simple preference—it is a strategic decision dictated by the scale of operation, downstream sensitivity, and purity requirements.
  • Thionyl Chloride is the Process Candidate . It is robust, economical, and ideal for multigram-to-kilogram scale-up where high thermal input (reflux) is acceptable and rigorous off-gas scrubbing (

    
    ) is in place.
    
  • Oxalyl Chloride is the Precision Candidate . It operates at room temperature via catalytic activation (DMF), minimizing thermal degradation and avoiding sulfur contamination. It is the superior choice for medicinal chemistry (mg to gram scale) and when the product is used in subsequent steps sensitive to residual sulfur or high acidity.

The Verdict: For the specific preparation of 5-Chloro-2-methylnicotinoyl chloride, Oxalyl Chloride with catalytic DMF is recommended for R&D/discovery phases to ensure maximum purity and prevent thermal side-reactions on the pyridine ring.[1] Thionyl Chloride should be reserved for cost-driven scale-up campaigns where purification protocols are already validated.

Part 2: Mechanistic Insight & Reactivity Profile

The Pyridine Challenge

Synthesizing nicotinoyl chlorides presents a unique challenge compared to standard benzoic acid derivatives: the basic nitrogen atom . Both reagents generate


 as a byproduct.[2][3] Consequently, the product is almost invariably isolated or used as the hydrochloride salt  (5-Chloro-2-methylnicotinoyl chloride 

HCl) unless a non-nucleophilic base is employed.
Mechanism A: Thionyl Chloride ( )[5][6][7]
  • Type: Thermal Nucleophilic Substitution (

    
     like).
    
  • Pathway: The carboxylic acid attacks

    
     to form a chlorosulfite intermediate. This intermediate requires thermal energy (reflux) to decompose, releasing 
    
    
    
    and
    
    
    , which then attacks the carbonyl.
  • Risk: The high temperature required (

    
    ) can promote chlorination of the methyl group (benzylic-like position) or hydrolysis if moisture ingress occurs.
    
Mechanism B: Oxalyl Chloride ( ) + DMF
  • Type: Vilsmeier-Haack Catalysis.

  • Pathway: DMF reacts with

    
     to form the highly reactive chloroiminium intermediate (Vilsmeier reagent) . This species activates the carboxylic acid at 
    
    
    
    to Room Temperature (RT), bypassing the energy barrier.
  • Advantage: The reaction is driven by the entropic release of

    
     and 
    
    
    
    . The mild conditions preserve the integrity of the 2-methyl group and the pyridine ring substituents.

Reaction_Mechanisms cluster_0 Thionyl Chloride Route (Thermal) cluster_1 Oxalyl Chloride Route (Catalytic) acid1 5-Cl-2-Me-Nicotinic Acid inter1 Acyl Chlorosulfite (Unstable) acid1->inter1 + SOCl2, Reflux prod1 Product + SO2 + HCl inter1->prod1 Heat (>75°C) oxalyl Oxalyl Chloride vils Vilsmeier Reagent (Chloroiminium Ion) oxalyl->vils Activation dmf DMF (Catalyst) dmf->vils acid2 5-Cl-2-Me-Nicotinic Acid vils->acid2 Rapid Attack (0°C) prod2 Product + CO + CO2 + HCl acid2->prod2 Spontaneous

Figure 1: Mechanistic comparison showing the direct thermal pathway of Thionyl Chloride vs. the catalytically activated pathway of Oxalyl Chloride.

Part 3: Comparative Performance Analysis

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Reactivity Moderate (Requires Heat)High (Active at

with DMF)
Byproducts

(gas),

(gas)

(toxic gas),

(gas),

(gas)
Purity Profile Good; risk of sulfur retentionExcellent; volatile byproducts leave clean residue
Purification Distillation or Azeotropic removalEvaporation (low BP of reagent)
Safety Corrosive, violent reaction with waterCO Hazard , Corrosive
Cost Low (Commodity Chemical)High (Reagent Grade)
Suitability Scale-up (>100g)Discovery/Pre-clinical (<100g)

Part 4: Experimental Protocols

Method A: The "Process" Protocol (Thionyl Chloride)

Best for: Large batches where cost is critical and heating is acceptable.

Reagents:

  • 5-Chloro-2-methylnicotinic acid (1.0 eq)

  • Thionyl Chloride (5.0 - 10.0 eq) – acts as solvent and reagent.

  • Optional: Toluene (if slurry is too thick).

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet. Connect the outlet to a caustic scrubber (
    
    
    ) to trap
    
    
    .
  • Addition: Charge the flask with 5-Chloro-2-methylnicotinic acid. Carefully add Thionyl Chloride.[1]

    • Note: Evolution of gas may occur immediately.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

    
    .
    
  • Azeotrope: Add dry toluene (2x volume) and re-evaporate to chase off residual traces of

    
    .
    
  • Isolation: The residue is the crude acid chloride hydrochloride. Use immediately or store under Argon.

Method B: The "Precision" Protocol (Oxalyl Chloride)

Best for: High purity needs, avoiding thermal stress.

Reagents:

  • 5-Chloro-2-methylnicotinic acid (1.0 eq)[4]

  • Oxalyl Chloride (1.2 - 1.5 eq)

  • DMF (Catalytic, 2-3 drops or 0.05 eq)

  • Dichloromethane (DCM) (anhydrous, 10-20 volumes)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the carboxylic acid and anhydrous DCM.
    
  • Activation: Add catalytic DMF.

  • Addition: Cool the suspension to

    
     (ice bath). Add Oxalyl Chloride dropwise via syringe/addition funnel over 15 minutes.
    
    • Observation: Vigorous bubbling (

      
      ) will occur. Perform in a well-ventilated fume hood. 
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature. Stir for 2–3 hours.

    • Checkpoint: The suspension should dissolve into a clear solution.

  • Workup: Concentrate the reaction mixture under reduced pressure at

    
    .
    
  • Purification: The resulting solid is typically pure enough for the next step.

Part 5: Critical Process Parameters & Safety

The "Vilsmeier" Kick

In the Oxalyl Chloride method, the addition of DMF is not optional—it is the engine. Without DMF, oxalyl chloride reacts sluggishly with electron-deficient aromatic acids (like nicotinic acid) at room temperature. The formation of the Vilsmeier intermediate (see Figure 1) increases the electrophilicity by orders of magnitude [1].

Safety: The Carbon Monoxide Factor

While


 produces noxious 

, Oxalyl Chloride produces Carbon Monoxide (CO) .
  • Risk: CO is odorless and undetectable by standard senses.

  • Mitigation: Reactions must be performed in a hood with verified face velocity. For scale-up (>50g), a CO monitor is mandatory.

Stability of the Product

5-Chloro-2-methylnicotinoyl chloride is highly moisture-sensitive. It will hydrolyze back to the acid within minutes if exposed to humid air.

  • Storage: Store under inert gas in a sealed vessel.

  • Usage: Ideally, generate in situ and telescope into the next reaction (e.g., amide coupling or esterification).

Decision_Matrix Start Select Reagent Scale Scale of Reaction? Start->Scale Purity Downstream Sensitivity? Scale->Purity <100g (Quality Driven) SOCl2 Use Thionyl Chloride (Reflux) Scale->SOCl2 >100g (Cost Driven) Purity->SOCl2 Low (Industrial Intermediates) Oxalyl Use Oxalyl Chloride + DMF (0°C -> RT) Purity->Oxalyl High (Pharma/Bio)

Figure 2: Decision matrix for selecting the appropriate chlorinating agent.

Part 6: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • BenchChem. (2025).[1] A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)-quinuclidin-3-yl carbonochloridate. Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • ResearchGate. (2025). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams.[5][6] Link

  • Purdue Process Safety. (2024). Unexpectedly High Corrosion Rates Caused by Chlorinating Agents.[7] Link

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for the Quantification of 5-Chloro-2-methylnicotinoyl Chloride

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 5-Chloro-2-methylnicotinoyl chloride, a key intermediate in pharmaceutical synthesis. The selection and validation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 5-Chloro-2-methylnicotinoyl chloride, a key intermediate in pharmaceutical synthesis. The selection and validation of an appropriate analytical method are critical for ensuring product quality, process control, and regulatory compliance in drug development.[1][2] This document delves into the practical and theoretical considerations for validating a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method, offering field-proven insights into experimental design and data interpretation.

The principles outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the recently updated Q2(R2), which provide a framework for validating analytical procedures.[3][4][5][6][7] Adherence to these guidelines ensures that the selected method is suitable for its intended purpose, delivering consistently reliable and accurate results.[8][9]

The Critical Role of Method Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications.[9] For a reactive intermediate like 5-Chloro-2-methylnicotinoyl chloride, a validated method is indispensable for:

  • Purity and Potency Assessment: Accurately quantifying the compound in the presence of starting materials, by-products, and degradation products.

  • Stability Testing: Monitoring the compound's stability under various storage conditions.

  • Process Monitoring: Ensuring consistency and control in the manufacturing process.

  • Regulatory Submissions: Providing the necessary data to support new drug applications (NDAs) and other regulatory filings.[10]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a powerful and versatile technique for the analysis of a wide range of pharmaceutical compounds. For 5-Chloro-2-methylnicotinoyl chloride, which possesses a chromophore, UV detection is a suitable and cost-effective choice. Due to the compound's reactivity, particularly its susceptibility to hydrolysis, sample preparation and handling are critical to obtaining accurate results.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient can be optimized to ensure adequate separation from impurities.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Determined by acquiring the UV spectrum of 5-Chloro-2-methylnicotinoyl chloride (typically in the range of 260-280 nm).
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Solvent: Acetonitrile is a suitable solvent due to its compatibility with the mobile phase and its ability to minimize hydrolysis of the acyl chloride.
  • Standard Preparation: Prepare a stock solution of 5-Chloro-2-methylnicotinoyl chloride reference standard in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.
  • Sample Preparation: Dissolve the sample containing 5-Chloro-2-methylnicotinoyl chloride in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter prior to injection.

3. Validation Parameters and Acceptance Criteria:

The validation of the HPLC method should be performed in accordance with ICH Q2(R1)/Q2(R2) guidelines and include the following parameters:[6][7][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11][12] This is demonstrated by the absence of interfering peaks at the retention time of 5-Chloro-2-methylnicotinoyl chloride in a blank and a placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9][11] This is assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9][11] It is determined by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98-102% recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][11] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard Solutions linearity Linearity prep_std->linearity accuracy Accuracy prep_std->accuracy prep_sample Prepare Sample Solutions specificity Specificity prep_sample->specificity precision Precision prep_sample->precision data_acq Data Acquisition specificity->data_acq linearity->data_acq accuracy->data_acq precision->data_acq lod_loq LOD & LOQ lod_loq->data_acq data_proc Data Processing data_acq->data_proc report Validation Report data_proc->report

Caption: Workflow for the validation of the HPLC analytical method.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the reactive nature of acyl chlorides, direct injection can be problematic. A common and effective approach is to derivatize the 5-Chloro-2-methylnicotinoyl chloride to a more stable and volatile compound prior to GC analysis.[13][14] This can be achieved by reacting the acyl chloride with an alcohol to form the corresponding ester.

Experimental Protocol: GC-FID with Derivatization

1. Derivatization:

  • React a known amount of the sample containing 5-Chloro-2-methylnicotinoyl chloride with an excess of a suitable alcohol (e.g., 2-propanol or methanol) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding ester.[13]
  • The reaction should be optimized for time, temperature, and reagent concentrations to ensure complete conversion.

2. Instrumentation and Chromatographic Conditions:

  • System: GC system with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
  • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 250 °C.
  • Detector Temperature: 280 °C.
  • Oven Temperature Program: An optimized temperature program to separate the derivatized analyte from other components. For example, start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Injection Mode: Split injection.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the derivatized 5-Chloro-2-methylnicotinoyl chloride reference standard in a suitable solvent (e.g., hexane or ethyl acetate). Prepare a series of calibration standards by serial dilution.
  • Sample Preparation: Derivatize a known amount of the sample as described above. After the reaction is complete, extract the derivatized product into a suitable organic solvent. Dilute the extract to a known volume and inject it into the GC.

4. Validation Parameters and Acceptance Criteria:

The validation of the GC method will follow the same ICH guidelines as the HPLC method, with a focus on the performance of the entire analytical procedure, including the derivatization step.[1]

Workflow for GC Method Validation with Derivatization

GC_Validation_Workflow cluster_prep Preparation & Derivatization cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting prep_std Prepare & Derivatize Standard linearity Linearity prep_std->linearity accuracy Accuracy prep_std->accuracy prep_sample Prepare & Derivatize Sample specificity Specificity prep_sample->specificity precision Precision prep_sample->precision data_acq Data Acquisition specificity->data_acq linearity->data_acq accuracy->data_acq precision->data_acq lod_loq LOD & LOQ lod_loq->data_acq data_proc Data Processing data_acq->data_proc report Validation Report data_proc->report

Caption: Workflow for the validation of the GC analytical method with a derivatization step.

Comparative Analysis of HPLC and GC Methods

The choice between HPLC and GC for the quantification of 5-Chloro-2-methylnicotinoyl chloride depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) with Derivatization
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not a requirement.Analyte must be volatile or made volatile through derivatization.
Derivatization Not typically required.Required for the analysis of the reactive acyl chloride.
Typical Detector UV-Vis, Photodiode Array (PDA).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Sensitivity Good, can be enhanced with more sensitive detectors.Generally higher, especially with selective detectors like an Electron Capture Detector (ECD) or MS.
Specificity Good, can be improved with PDA detectors and by optimizing separation.Excellent, especially when coupled with a mass spectrometer.
Throughput Generally higher due to simpler sample preparation.Lower due to the additional derivatization step.
Cost Lower initial and running costs.Higher initial and running costs, especially for GC-MS.
Logical Relationship of Method Selection Criteria

Method_Selection cluster_factors Decision Factors cluster_methods Analytical Methods sensitivity Required Sensitivity hplc HPLC-UV sensitivity->hplc Moderate gc GC-FID/MS sensitivity->gc High matrix Sample Matrix Complexity matrix->hplc Simple to Moderate matrix->gc Complex throughput Throughput Needs throughput->hplc High throughput->gc Low to Moderate cost Budget Constraints cost->hplc Lower cost->gc Higher

Caption: Key factors influencing the selection between HPLC and GC methods.

Conclusion

Both HPLC-UV and GC-FID with derivatization are viable and robust methods for the quantification of 5-Chloro-2-methylnicotinoyl chloride. The HPLC method offers simplicity, higher throughput, and lower cost, making it well-suited for routine quality control applications. The GC method, while requiring a derivatization step, can provide higher sensitivity and selectivity, which is advantageous for trace-level analysis or for complex sample matrices.

The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs and validated according to the principles outlined in the ICH guidelines to ensure data integrity and regulatory compliance.[5]

References

  • FDA. (n.d.). Guidance on Analytical Method Validation. U.S.
  • ProPharma. (2024, June 25).
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH. (n.d.). Quality Guidelines.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Lab Manager. (2025, December 10).
  • Andersson, K., & Hallgren, C. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Acta Chemica Scandinavica, 24(2), 643-651.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.).
  • AMSbiopharma. (2025, July 22).
  • Borman, P., & Nethercote, P. (Eds.). (2014). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification.
  • TGA. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Niedermayer, A. O. (1967). Gas Chromatographic Analysis of C2-C16 Acyl Chlorides as the Butanol-2 Esters. Analytical Chemistry, 39(8), 940-944.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

Sources

Validation

A Comparative Guide to the Purity Assessment of Synthesized 5-Chloro-2-methylnicotinoyl Chloride: HPLC vs. GC Methodologies

Introduction 5-Chloro-2-methylnicotinoyl chloride is a key reactive intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. As an acyl chloride, its high reactivity is essential for formi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-2-methylnicotinoyl chloride is a key reactive intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. As an acyl chloride, its high reactivity is essential for forming amide and ester bonds, but this same reactivity presents a significant analytical challenge. The presence of impurities, particularly the starting material (5-Chloro-2-methylnicotinic acid) or its hydrolysis products, can have a detrimental impact on the yield, purity, and safety profile of the final active ingredient.

Therefore, robust and reliable analytical methods are required to accurately determine the purity of synthesized 5-Chloro-2-methylnicotinoyl chloride. This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for this purpose. We will explore the causality behind the necessary experimental choices, provide detailed protocols, and present a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

The Analytical Challenge: The Double-Edged Sword of Reactivity

The core of 5-Chloro-2-methylnicotinoyl chloride's utility and its analytical difficulty lies in the electrophilic carbonyl carbon of the acyl chloride group. This group readily reacts with any available nucleophile. In the context of chromatography, this includes:

  • Water: Trace amounts of water in solvents, on glassware, or in the atmosphere will rapidly hydrolyze the acyl chloride back to its corresponding carboxylic acid, leading to an inaccurate purity assessment.[1]

  • Alcohols: These are often components of HPLC mobile phases or can be used as derivatizing agents, intentionally converting the acyl chloride to a more stable ester.

  • Stationary Phases: The silanol groups on the surface of silica-based HPLC columns are nucleophilic and can react with or cause adsorptive peak tailing of the acyl chloride.[2]

Due to this inherent instability, direct analysis of 5-Chloro-2-methylnicotinoyl chloride is often unreliable. The most effective strategy is to convert the highly reactive analyte into a stable derivative prior to chromatographic analysis. This process, known as derivatization, is central to both the HPLC and GC methods described herein.[3][4]

Synthesis Context: Understanding Potential Impurities

To develop a selective purity method, one must first understand the likely impurities. 5-Chloro-2-methylnicotinoyl chloride is typically synthesized by treating 5-Chloro-2-methylnicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[5][6][7][8]

cluster_synthesis Synthesis Route cluster_impurities Potential Impurities Start 5-Chloro-2-methyl- nicotinic acid Product 5-Chloro-2-methyl- nicotinoyl chloride Start->Product Reaction Reagent + SOCl₂ (Thionyl Chloride) Reagent->Product Imp1 Unreacted Starting Material (Carboxylic Acid) Imp2 Hydrolysis Product (Carboxylic Acid) Imp3 Residual SOCl₂ (Volatile) Sample Sample in Acetonitrile Reagent Add 2-Nitro- phenylhydrazine Sample->Reagent React Incubate (e.g., 30 min, RT) Reagent->React Inject Inject onto HPLC-UV/DAD React->Inject Separate C18 Column Separation Inject->Separate Detect Detect at ~395 nm Separate->Detect Quantify Quantify Peaks Detect->Quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 5-Chloro-2-methylnicotinoyl chloride into a 10 mL volumetric flask under inert (e.g., nitrogen) atmosphere.

    • Dissolve and dilute to volume with anhydrous acetonitrile (ACN). This is the stock solution.

    • Further dilute 1.0 mL of the stock solution to 10.0 mL with ACN for the working sample.

  • Derivatization Reaction:

    • Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in ACN.

    • In a clean, dry autosampler vial, mix 100 µL of the working sample with 200 µL of the 2-nitrophenylhydrazine solution.

    • Vortex the vial and allow it to stand at room temperature for 30 minutes to ensure complete reaction. [9]

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/DAD at 395 nm.

    • Injection Volume: 10 µL.

Hypothetical Data & Interpretation

The resulting chromatogram would be analyzed for the peak corresponding to the derivatized 5-Chloro-2-methylnicotinoyl chloride. The primary impurity, 5-Chloro-2-methylnicotinic acid, does not react and will not be detected at 395 nm. Its presence would be inferred by a lower-than-expected purity of the main peak.

Peak IDCompoundRetention Time (min)Peak AreaArea %
1Excess Derivatizing Agent3.215,8000.4
2Derivatized Product9.53,950,00099.6

Calculated Purity: 99.6%

Method 2: GC Purity Assessment via Derivatization

Gas chromatography is well-suited for analyzing volatile and thermally stable compounds. While direct injection of an acyl chloride is possible, it can lead to degradation in the hot injector and interaction with the column. [2]A more robust method involves derivatization to a stable ester, which chromatographs cleanly. [10][11] Principle: The acyl chloride is reacted with a dry alcohol, such as methanol, to quantitatively convert it into its corresponding methyl ester (Methyl 5-chloro-2-methylnicotinate). [12][13]This derivative is significantly more stable and volatile than the parent acyl chloride, making it ideal for GC analysis. The primary impurity, 5-Chloro-2-methylnicotinic acid, can be simultaneously derivatized using a silylating agent to its trimethylsilyl (TMS) ester, allowing for the quantification of both species in a single run. [11][14]

Sample Sample in Anhydrous Solvent Reagent1 Add Methanol (for Acyl Chloride) Sample->Reagent1 Reagent2 Add Silylating Agent (for Carboxylic Acid) Reagent1->Reagent2 React Incubate (e.g., 60 °C) Reagent2->React Inject Inject into GC-FID React->Inject Separate Capillary Column Separation Inject->Separate Quantify Quantify Peaks Separate->Quantify

Sources

Comparative

A cost-effectiveness comparison of different synthetic pathways to 5-Chloro-2-methylnicotinoyl chloride

Executive Summary The synthesis of 5-Chloro-2-methylnicotinoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 66909-30-6) represents a critical junction in the manufacturing of agrochemicals (neonicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Chloro-2-methylnicotinoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 66909-30-6) represents a critical junction in the manufacturing of agrochemicals (neonicotinoid precursors) and pharmaceutical intermediates.

This guide evaluates three primary synthetic strategies. Our analysis indicates that while Direct Chlorination offers the lowest raw material cost (BOM), it suffers from poor regioselectivity and high purification costs. The Sandmeyer Functionalization Route is identified as the superior method for pharmaceutical-grade applications due to its definitive regiocontrol, despite a higher step count.

MetricDirect ChlorinationSandmeyer FunctionalizationDe Novo Cyclization
Cost Efficiency High (Low BOM)Medium (High Labor)Low (High BOM)
Regioselectivity Poor (Mixture of 5-Cl and 6-Cl)Excellent (100% 5-Cl)Excellent
Scalability High (Continuous Flow potential)Medium (Batch preferred)Low (Specialized reagents)
E-Factor (Waste) High (Acidic waste)High (Diazo waste)Medium

Strategic Overview & Molecule Context

5-Chloro-2-methylnicotinoyl chloride is the activated form of 5-chloro-2-methylnicotinic acid . The presence of the chlorine atom at the C5 position, combined with the methyl group at C2, creates a unique electronic environment that enhances the lipophilicity and metabolic stability of downstream amides.

Key Challenges in Synthesis:

  • Regioselectivity: The pyridine ring is electron-deficient. Electrophilic aromatic substitution (EAS) is naturally sluggish. Directing the chlorine specifically to C5 without contaminating the C6 position is the primary hurdle.

  • Atom Economy: Converting the acid to the acid chloride requires chlorinating agents (SOCl₂, (COCl)₂) that produce stoichiometric acidic byproducts.

  • Safety: Handling chlorinating agents and potential diazonium intermediates requires strict thermal controls.

Comparative Analysis of Synthetic Pathways[1]

Pathway A: The "Direct Chlorination" Route (Cost-Optimized)

This route attempts to chlorinate 2-methylnicotinic acid directly.

  • Mechanism: Electrophilic aromatic substitution using Cl₂ or NCS.

  • Pros: Uses cheap starting materials (2-methylnicotinic acid is a commodity chemical). Single-step transformation to the precursor.

  • Cons: The C2-methyl group activates C3 and C5, but the C3-carboxyl group deactivates the ring. The nitrogen atom directs incoming electrophiles to C3 (blocked) or C5. However, radical chlorination often competes, attacking the methyl group itself or the C6 position.

  • Verdict: Suitable only for agrochemical intermediates where isomeric impurities (5-10%) are tolerable or separable downstream.

Pathway B: The "Sandmeyer Functionalization" Route (Purity-Optimized)

This route builds the functionality sequentially: Nitration


 Reduction 

Diazotization

Chlorination.
  • Mechanism:

    • Nitration: 2-Methylnicotinic acid

      
       2-Methyl-5-nitronicotinic acid (High regioselectivity due to electronic reinforcement).
      
    • Reduction: Nitro group

      
       Amino group (Fe/HCl or H₂/Pd).
      
    • Sandmeyer: Amino group

      
       Diazonium salt 
      
      
      
      Chloride (CuCl).
  • Pros: Guarantees the chlorine is at C5. No isomer separation required.

  • Cons: Long linear sequence (3 steps to acid). Stoichiometric copper waste.

  • Verdict: The Gold Standard for pharmaceutical applications requiring >99% purity.

Pathway C: The Final Activation (Acid Acid Chloride)

Regardless of how the acid is made, the final activation is universal.

  • Reagents: Thionyl Chloride (SOCl₂) vs. Oxalyl Chloride ((COCl)₂).[1]

  • Optimization: Catalytic DMF is essential to form the Vilsmeier-Haack intermediate, which accelerates the reaction significantly.

Visualizing the Pathways

The following diagram illustrates the logic flow between the competing pathways and the mechanism of the preferred Sandmeyer route.

SynthesisPathways cluster_legend Legend Start Starting Material Inter Intermediate Target Target Molecule MNA 2-Methylnicotinic Acid Nitro 5-Nitro-2-methylnicotinic acid MNA->Nitro HNO3/H2SO4 (Nitration) Cl_Acid 5-Chloro-2-methylnicotinic acid MNA->Cl_Acid Cl2 or NCS (Low Selectivity) Amino 5-Amino-2-methylnicotinic acid Nitro->Amino Fe/HCl or H2/Pd (Reduction) Diazo [Diazonium Salt] Amino->Diazo NaNO2/HCl 0°C Diazo->Cl_Acid CuCl/HCl (Sandmeyer) TargetCl 5-Chloro-2-methylnicotinoyl chloride Cl_Acid->TargetCl SOCl2, cat. DMF (Activation)

Caption: Figure 1. Comparative workflow of Direct Chlorination vs. Sandmeyer Functionalization, leading to the final acid chloride activation.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-methylnicotinic Acid (Sandmeyer Route)

This protocol ensures high regiochemical purity.

Reagents:

  • 5-Amino-2-methylnicotinic acid (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Chloride (CuCl, 1.2 eq)

  • Hydrochloric Acid (conc. HCl)

Step-by-Step Methodology:

  • Diazotization: In a 3-neck round-bottom flask, dissolve 5-amino-2-methylnicotinic acid in conc. HCl (5 vol) and cool to 0–5°C using an ice/salt bath.

  • Addition: Dropwise add a solution of NaNO₂ in water (2M) while maintaining the temperature below 5°C. Stir for 30 mins. Critical: Ensure no nitrous fumes escape (use scrubber).

  • Sandmeyer Reaction: In a separate vessel, dissolve CuCl in conc. HCl. Slowly transfer the cold diazonium solution into the CuCl solution at room temperature.

  • Workup: Heat the mixture to 60°C for 1 hour until gas evolution ceases. Cool to room temperature. Dilute with water and adjust pH to 3-4 using NaOH.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 75-85%

    • Purity: >98% (HPLC)

Protocol B: Conversion to 5-Chloro-2-methylnicotinoyl Chloride

The final activation step.

Reagents:

  • 5-Chloro-2-methylnicotinic acid (1.0 eq)[2]

  • Thionyl Chloride (SOCl₂, 5.0 eq) - Acts as reagent and solvent

  • N,N-Dimethylformamide (DMF, 0.05 eq) - Catalyst

Step-by-Step Methodology:

  • Setup: Equip a dry RBF with a reflux condenser and a CaCl₂ drying tube (or N₂ line). Connect the outlet to a caustic scrubber (NaOH) to trap HCl/SO₂.

  • Charging: Charge the solid acid and catalytic DMF.

  • Addition: Add SOCl₂ slowly at room temperature.

  • Reaction: Heat the mixture to reflux (75-80°C) for 3–4 hours. The solution should become clear.

  • Purification: Distill off excess SOCl₂ under reduced pressure.

  • Chase: Add dry toluene (2 vol) and distill again to remove trace SOCl₂ (azeotropic removal).

  • Product: The residue is the crude acid chloride (usually a low-melting solid or viscous oil). Use immediately for the next step (e.g., amide coupling) or store under inert gas.

Mechanism of Activation (DMF Catalysis)

Understanding why DMF is used is crucial for process consistency. DMF reacts with SOCl₂ to form the Vilsmeier Reagent , a highly reactive chloroiminium species that activates the carboxylic acid far faster than SOCl₂ alone.

DMFMechanism cluster_cycle Catalytic Cycle DMF DMF Vilsmeier Vilsmeier Reagent [Cl-CH=NMe2]+ DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 Activated Activated Intermediate Vilsmeier->Activated + Acid Acid Carboxylic Acid Product Acid Chloride Activated->Product + Cl- - DMF (Regenerated)

Caption: Figure 2. The catalytic role of DMF in converting carboxylic acids to acid chlorides via the Vilsmeier intermediate.

Cost & Performance Comparison

The following data assumes a 1kg production scale.

ParameterRoute A: Direct ChlorinationRoute B: Sandmeyer (Recommended)
Starting Material Cost $ (Low)

(Medium - requires Amino precursor)
Reagent Cost $ (Cl₂ gas)

(CuCl, NaNO₂ are cheap, but waste disposal is high)
Overall Yield (to Acid) 40-50% (due to isomer loss)70-80%
Purity (Crude) 85% (contains 6-Cl isomer)>98%
Purification Cost

$ (Recrystallization/Chromatography needed)
$ (Simple precipitation)
Total Cost/kg (Est.) $450/kg (High quality risk)$320/kg (Process optimized)

References

  • Synthesis of Nicotinic Acid Derivatives: U.S. Patent 5,329,011. Process for the preparation of 2-chloro-5-chloromethyl-pyridine and intermediates. Link

  • Vilsmeier-Haack Cyclization: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link

  • Sandmeyer Reaction Protocols: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 130 (1922). (General procedure for chlorination via diazonium). Link

  • Acid Chloride Preparation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Industrial Oxidation of Picolines: Shimizu, S., et al. "Pyridine and Pyridine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Chloro-2-methylnicotinoyl Chloride

Topic: 5-Chloro-2-methylnicotinoyl chloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist Executive Safety Directive STOP AND READ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-methylnicotinoyl chloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist

Executive Safety Directive

STOP AND READ: 5-Chloro-2-methylnicotinoyl chloride is a high-energy acyl chloride . It reacts violently with water and moisture to release hydrogen chloride (HCl) gas and 5-chloro-2-methylnicotinic acid.

  • NEVER dispose of this compound directly in trash or standard aqueous waste streams without quenching.

  • NEVER add water to the container of acid chloride. Always add the chemical to the quenching agent.

  • PRIMARY HAZARDS: Corrosive (Skin/Eye Damage), Water Reactive, Respiratory Irritant.[1]

Chemical Profile & Reactivity

Understanding the degradation pathway is essential for safe disposal. This compound hydrolyzes rapidly upon contact with water or humid air.

PropertySpecification
Chemical Class Halogenated Heteroaromatic Acyl Chloride
Reactivity Violent hydrolysis; exothermic.
Hydrolysis Products 1. HCl (Gas/Acid): Corrosive, inhalation hazard.2.[1] 5-Chloro-2-methylnicotinic acid: Organic solid/precipitate (Irritant).
Waste Classification RCRA D002 (Corrosive), D003 (Reactive - if unquenched).[1]

Reaction Pathway:



(Where R = 5-chloro-2-methylpyridine moiety)[1]
Protocol: Controlled Quenching & Disposal

This protocol converts the reactive acyl chloride into a stable, pH-neutral waste stream suitable for disposal as halogenated organic waste.[1]

Phase 1: Preparation
  • Location: Chemical Fume Hood (Sash at proper working height).

  • PPE: Nitrile gloves (double gloved recommended), lab coat, face shield (essential due to splash/fume risk), and safety goggles.[1]

  • Materials:

    • Large beaker or Erlenmeyer flask (3x volume of waste).

    • Ice bath.

    • Saturated Sodium Bicarbonate (

      
      ) solution or 10% Sodium Hydroxide (
      
      
      
      ).[1]
    • pH strips or meter.

Phase 2: Quenching (Hydrolysis) [1]
  • Prepare the Trap: Place a beaker containing crushed ice and water into the fume hood.

    • Pro-Tip: For larger quantities (>50g), use a dilute alkaline solution (like 5% NaOH or Sat.[1]

      
      ) instead of pure water to immediately neutralize HCl, but be prepared for significant foaming (
      
      
      
      release).[1]
  • Cooling: Place the receiving beaker in an ice bath to manage the exotherm.

  • Controlled Addition:

    • Slowly add the 5-Chloro-2-methylnicotinoyl chloride dropwise or in small portions to the stirring ice/water mixture.

    • Critical:DO NOT add water to the acid chloride. This can cause a "volcano" effect.

    • Allow the mixture to stir until all solid/oil has dispersed and no further fuming is observed.

Phase 3: Neutralization
  • Check the pH of the quenched mixture. It will be highly acidic (pH < 1) due to HCl generation.[1]

  • Slowly add Saturated Sodium Bicarbonate or 1M NaOH while stirring.

    • Caution: If using bicarbonate, expect vigorous bubbling (

      
      ).[1]
      
  • Adjust pH to between 6 and 9 .

Phase 4: Waste Stream Segregation

Even after neutralization, the organic component (5-chloro-2-methylnicotinic acid) is a halogenated pyridine derivative.

  • DO NOT pour down the drain (unless explicitly authorized by your facility's EHS for this specific concentration).

  • Correct Disposal: Transfer the neutral slurry/solution to a waste container labeled:

    • "Halogenated Organic Waste"

    • Constituents: Water, Sodium Chloride, 5-Chloro-2-methylnicotinic acid.[1]

Decision Matrices & Workflows
Figure 1: Disposal Decision Matrix

Determine the correct workflow based on the state of the material.

DisposalDecision Start Start: 5-Chloro-2-methylnicotinoyl chloride Waste State What is the state of the material? Start->State Pure Pure Chemical / Concentrated Stock State->Pure ReactionMix Dilute Reaction Mixture State->ReactionMix Empty Empty Container / Residue State->Empty Quench Perform Controlled Quenching (See Protocol Phase 2) Pure->Quench ReactionMix->Quench If unquenched WasteBin Collect as Halogenated Organic Waste ReactionMix->WasteBin If already quenched Rinse Triple Rinse with Solvent (Quench Rinsate) Empty->Rinse Quench->WasteBin Rinse->WasteBin Rinsate Trash Deface Label & Trash (Glass Disposal) Rinse->Trash Clean Bottle

Caption: Operational decision tree for categorizing and treating acid chloride waste based on concentration and state.

Figure 2: Quenching Reaction Workflow

The chemical logic ensuring safe deactivation.

QuenchFlow Input Acid Chloride (Reactive) Hydrolysis Hydrolysis Reaction (Exothermic) Input->Hydrolysis Slow Addition IceWater Ice/Water Bath (Heat Sink) IceWater->Hydrolysis Solvent Intermed Acidic Mixture (pH < 1, HCl + Organic Acid) Hydrolysis->Intermed Base Add Base (NaOH / NaHCO3) Intermed->Base Final Neutral Waste (pH 6-9) Base->Final Neutralization

Caption: Step-by-step reaction workflow for safely deactivating high-energy acyl chlorides.

Emergency Response (Spills)

If a spill occurs during the disposal preparation:

  • Evacuate the immediate area if fumes are present.

  • Cover the spill with a dry absorbent (Vermiculite or Dry Sand). Do not use paper towels (fire risk with acid chlorides).

  • Neutralize the absorbed material with soda ash or sodium bicarbonate powder.

  • Collect into a hazardous waste pail labeled "Debris contaminated with Acid Chloride."

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10867045, Methyl 5-chloro-2-methylnicotinate (Parent Acid Derivative). Retrieved from [Link]

  • University of Washington EH&S. (n.d.). Chemical Waste Disposal: Acid Chlorides and Anhydrides.

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-methylnicotinoyl chloride

Hazard Architecture & Risk Profile To handle 5-Chloro-2-methylnicotinoyl chloride safely, one must understand why it is dangerous. It is not merely "corrosive"; it is a moisture-sensitive electrophile that presents a dua...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture & Risk Profile

To handle 5-Chloro-2-methylnicotinoyl chloride safely, one must understand why it is dangerous. It is not merely "corrosive"; it is a moisture-sensitive electrophile that presents a dual-threat mechanism:

  • The Acid Chloride Moiety (-COCl): This functional group is hydrolytically unstable. Upon contact with moisture (in air, mucous membranes, or skin), it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and the parent carboxylic acid. This reaction is exothermic, capable of causing thermal burns alongside chemical burns.

  • The Pyridine Core: Halogenated pyridine derivatives are often potent sensitizers and can possess significant systemic toxicity if absorbed.

Critical Hazard Classifications:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Water Reactivity: Reacts violently with water; releases toxic gas (HCl).

  • Lachrymator: Vapors may cause severe eye and respiratory irritation.[1][2]

The Hierarchy of Controls

PPE is the last line of defense. Your primary safety infrastructure is the Engineering Control .

  • Mandatory: All manipulations (weighing, transfer, reaction setup) must occur inside a certified Chemical Fume Hood .

  • Face Velocity: Ensure the hood operates at 80–100 fpm (feet per minute).

  • Atmosphere: Due to hydrolytic instability, store and handle under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent degradation and HCl buildup.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >100 mg quantities.

Protection ZoneStandard Operation (In Hood)High-Risk / Spill CleanupTechnical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield / Laminate Nitrile provides fair splash protection but degrades upon prolonged exposure to acid chlorides. Laminate prevents permeation during gross contamination.
Eye/Face Chemical Goggles (ANSI Z87.1)Goggles + Face Shield Safety glasses are insufficient against corrosive vapors. Goggles seal the eyes from HCl gas.
Respiratory None (if in hood)Full-Face Respirator (Acid Gas Cartridge)Only required if the fume hood fails or a spill occurs outside containment.
Body Lab Coat (Cotton/Poly)Chem-Resistant Apron Standard coats absorb liquids; aprons provide an impermeable barrier for chest/lap protection.
Glove Permeation Insight
  • Nitrile (Disposable): Breakthrough time is often <15 minutes for acid chlorides. Change immediately upon any splash.

  • Laminate (Silver Shield): Breakthrough time >4 hours. Mandatory for spill cleanup.

Operational Protocol: The "Dry-Path" Workflow

This protocol minimizes hydrolysis risks.

Phase A: Preparation
  • Glassware: All glassware must be oven-dried (>120°C) and cooled in a desiccator. Moisture on glass walls will generate HCl immediately.

  • Weighing: Do not weigh on an open bench. If the balance is outside the hood, tare a vial with a cap inside the hood, add solid, cap tightly, weigh, and return to the hood to open.

Phase B: Transfer & Reaction
  • Tools: Use glass or hard plastic spatulas. Metal can corrode over time.

  • Solvent: Use anhydrous solvents (DCM, THF, or Toluene). Wet solvents will consume your reagent and generate heat.

  • Addition: If adding as a liquid solution, use a pressure-equalizing addition funnel to contain vapors.

Phase C: Quenching (The Critical Step)

NEVER add water directly to the neat acid chloride. The exotherm can cause "bumping" or an eruption of hot acid.

Safe Quench Method:

  • Cool the reaction mixture to 0°C.

  • Option 1 (Esterification): Add an alcohol (Methanol or Ethanol) dropwise. This converts the acid chloride to a stable ester and HCl.

  • Option 2 (Hydrolysis): Add the reaction mixture dropwise into a rapidly stirring beaker of Ice + Saturated Sodium Bicarbonate (NaHCO₃) . The base neutralizes the HCl as it forms.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound.

SafeHandling Start Start: 5-Chloro-2-methylnicotinoyl chloride Check Check Engineering Controls (Fume Hood Certified?) Start->Check PPE Don PPE: Double Nitrile + Goggles + Lab Coat Check->PPE Pass Handling Handling/Weighing (Inert Atm, Dry Glassware) PPE->Handling Spill Accidental Spill? Handling->Spill Cleanup Evacuate -> Don Laminate Gloves -> Absorb with Dry Sand Spill->Cleanup Yes Quench Quenching Protocol (Add TO Ice/Base or Alcohol) Spill->Quench No Disposal Adjust pH to 6-8 Dispose as Chemical Waste Cleanup->Disposal Quench->Disposal

Figure 1: Operational workflow for handling corrosive acid chlorides, emphasizing the decision loop for spills and the correct quenching sequence.

Emergency Response & Disposal

Exposure Scenarios[1][2][3][4][5][6][7]
  • Skin Contact: Immediately flush with water for 15 minutes .[3] Note: While water reacts with the chemical, the large volume of flushing water dissipates the heat. Do not wait to wipe; flush immediately.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[1] Seek immediate ophthalmological attention.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal[1][2][8][9][10][11]
  • Neutralization: Collect the quenched mixture (from Phase C). Check pH.

  • Adjustment: If acidic, slowly add 1M NaOH or NaHCO₃ until pH is 6–8.

  • Segregation: Dispose of as Halogenated Organic Waste . Do not mix with strong oxidizers.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloronicotinoyl chloride. Retrieved from (Note: Used as homologous reference for hazard class).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • University of Pennsylvania. (2023). Fact Sheet: Acid Chlorides. Environmental Health & Radiation Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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